OChemsPC
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100NO10P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-53(59)64-42-48(43-66-69(62,63)65-40-39-58(7,8)9)68-55(61)34-33-54(60)67-47-35-37-56(5)46(41-47)29-30-49-51-32-31-50(45(4)27-25-26-44(2)3)57(51,6)38-36-52(49)56/h17-18,29,44-45,47-52H,10-16,19-28,30-43H2,1-9H3/p+1/b18-17-/t45-,47+,48-,49+,50-,51+,52+,56+,57-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWBZBZOTINVNZ-GRGPAQQGSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H101NO10P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biophysical Mechanism of Action of OChemsPC: A Technical Guide for Drug Development Professionals
An In-depth Examination of 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC) in Advanced Liposomal Drug Delivery
Executive Summary
1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (this compound) is a novel, synthetic sterol-modified phospholipid (SML) engineered to overcome a critical instability issue in liposomal drug delivery. Conventional liposomes, which typically incorporate free cholesterol to stabilize the phospholipid bilayer, are prone to rapid drug leakage in a physiological environment. This instability is largely driven by the extraction of free cholesterol from the liposome by serum proteins and other biological membranes. This compound addresses this by covalently linking a cholesterol moiety to the glycerophosphocholine backbone. This chimeric structure provides the membrane-ordering benefits of cholesterol while drastically reducing its ability to exchange between bilayers. The primary mechanism of action of this compound is therefore biophysical: it acts as a non-exchangeable membrane anchor, significantly enhancing liposome stability and improving the retention of encapsulated therapeutics both in vitro and in vivo. This guide provides a detailed overview of the core mechanism, supporting data, and experimental protocols relevant to the application of this compound in drug development.
Core Mechanism of Action: A Biophysical Approach to Stability
The central challenge in liposomal drug delivery is maintaining the integrity of the vesicle in the bloodstream to ensure the payload reaches the target tissue. Free cholesterol is a standard component in liposome formulations, where it modulates membrane fluidity and reduces permeability. However, the dynamic nature of lipid exchange in the body leads to the depletion of this free cholesterol, compromising the liposome's structure and leading to premature drug release.[1][2]
This compound is a rationally designed solution to this problem.[3] It is a chimeric lipid that combines:
-
An sn-1 oleoyl chain , providing a fluid, unsaturated acyl chain.
-
An sn-2 cholesterylhemisuccinoyl group , which covalently tethers a cholesterol molecule to the glycerol backbone via a succinate linker.
-
An sn-3 phosphocholine head group , a common hydrophilic component of phospholipids.
The mechanism of action is rooted in this structure:
-
Bilayer Integration: this compound readily integrates into phospholipid bilayers, with the acyl chain and cholesterol moiety embedding within the hydrophobic core and the phosphocholine head group orienting towards the aqueous phase.
-
Membrane Ordering: The rigid sterol group of this compound imparts a condensing and ordering effect on adjacent phospholipid acyl chains, similar to free cholesterol. This decreases membrane permeability and enhances its mechanical resilience.[2]
-
Inhibition of Exchange: Crucially, because the cholesterol is covalently bound, its rate of exchange between the liposomal bilayer and external acceptors (like serum albumin or other lipoproteins) is over 100-fold slower than that of free cholesterol.[1][4] This "anchoring" effect is the cornerstone of its function.
By preventing cholesterol depletion, this compound-containing liposomes maintain their structural integrity for extended periods in circulation, leading to significantly reduced drug leakage and improved pharmacokinetic profiles.
Quantitative Performance Data
The superior performance of Sterol-Modified Lipids (SMLs) like this compound compared to conventional liposomes has been demonstrated through various assays. The following tables summarize key quantitative findings from studies on SMLs.
Table 1: Comparative Stability of Liposomes in Fetal Bovine Serum
This table summarizes data from calcein leakage assays, which measure the retention of a fluorescent dye within liposomes when exposed to serum, mimicking physiological conditions.
| Liposome Composition | Percentage of Calcein Retained after 24h in 30% FBS at 37°C | Reference |
| This compound | ~85% | [1][2] |
| PChemsPC (Saturated SML) | ~95% | [1][2] |
| DMPC/Cholesterol (3:2) | <10% | [1][2] |
| DSPC/Cholesterol (3:2) | ~60% | [1][2] |
FBS: Fetal Bovine Serum; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine.
Table 2: Cholesterol Exchange Rate
This table highlights the fundamental biophysical advantage of this compound—its dramatically reduced rate of transfer between membranes compared to free cholesterol.
| Lipid Species | Exchange Half-Life (t½) | Reference |
| Sterol-Modified Lipids (SMLs) | > 100 hours | [1][4] |
| Free Cholesterol | < 1 hour | [1][4] |
Table 3: In Vivo Anti-Tumor Efficacy
This table presents comparative efficacy data of doxorubicin-loaded SML liposomes versus the commercial formulation, Doxil®, in a murine C26 colon carcinoma model.
| Treatment Group (15 mg/kg Doxorubicin) | Median Survival Time (Days) | Reference |
| SML-Doxorubicin | ~35 days | [1] |
| Doxil® | ~35 days | [1] |
| PBS (Control) | ~18 days | [1] |
This data indicates that SML-based formulations can achieve therapeutic efficacy comparable to established commercial products.[1]
Key Experimental Protocols & Workflows
The evaluation of this compound and other SMLs involves a series of standardized biophysical and biological assays. The following sections detail the methodologies for these critical experiments.
Liposome Preparation and Drug Loading
A common method for preparing this compound-containing liposomes is the thin-film hydration technique followed by extrusion. For active drug loading of chemotherapeutics like doxorubicin, a transmembrane ammonium sulfate gradient is employed.[5][6]
Protocol: Thin-Film Hydration, Extrusion, and Doxorubicin Loading
-
Lipid Film Preparation: Dissolve this compound and other lipids (e.g., DSPC, DSPE-PEG2000) in chloroform at the desired molar ratio. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of a round-bottom flask. Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing the flask. The hydration temperature should be kept above the phase transition temperature (Tm) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion (Sizing): Subject the MLV suspension to multiple passes (typically 10-20) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated mini-extruder. This procedure yields small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution.
-
Gradient Formation: Remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a sucrose/HEPES buffer. This creates a chemical gradient with a high concentration of ammonium sulfate inside the liposomes and none outside.
-
Drug Loading: Add doxorubicin hydrochloride to the external buffer of the liposome suspension. Incubate the mixture at an elevated temperature (e.g., 60°C). The uncharged ammonia (NH₃) can diffuse out of the liposome, leaving behind a proton (H⁺), which creates a pH gradient. Doxorubicin enters the liposome and is precipitated by the sulfate ions, effectively trapping it inside.
-
Purification: Remove unencapsulated doxorubicin using a second size-exclusion column.
Liposome Stability Assessment: Calcein Leakage Assay
This assay quantifies the ability of liposomes to retain their contents in the presence of destabilizing agents like serum.[2][4] Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration. Leakage results in dilution and a measurable increase in fluorescence.
Protocol: Calcein Leakage Assay
-
Encapsulation: Prepare liposomes as described in section 3.1, but hydrate the lipid film with a high concentration calcein solution (e.g., 50-100 mM in PBS).
-
Purification: Remove unencapsulated calcein using size-exclusion chromatography. The eluate will contain liposomes with quenched calcein inside.
-
Assay Setup: Dilute the purified liposomes into a buffer (e.g., PBS) containing 30-50% fetal bovine serum (FBS) in a 96-well plate.
-
Fluorescence Monitoring: Measure the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm) at time zero (F₀) and at various time points (Fₜ) during incubation at 37°C.
-
Maximum Leakage Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to a control well to lyse all liposomes and measure the maximum fluorescence (Fₘₐₓ).
-
Calculation: Calculate the percentage of dye retained at each time point using the formula: % Retention = 100 * (1 - ((Fₜ - F₀) / (Fₘₐₓ - F₀)))
Potential Cellular Interactions and Toxicity
The primary mechanism of this compound is biophysical and does not involve specific ligand-receptor interactions. The cellular uptake of this compound-containing liposomes is expected to follow general pathways for nanoparticles, such as endocytosis.[7][8] The ultimate intracellular fate involves trafficking through endosomes and lysosomes, where the payload is eventually released.
Studies on SMLs have shown no significant cytotoxic effects at concentrations up to 1 mM in cell culture, indicating good biocompatibility, comparable to conventional phospholipid/cholesterol liposomes.[2] The inclusion of sterols in liposomal formulations has, in some cases, been shown to reduce the toxicity associated with certain drug carriers.[9] However, as with any novel excipient, comprehensive toxicity studies are a prerequisite for clinical development.
Conclusion and Future Directions
This compound represents a significant advancement in liposome technology. Its mechanism of action is elegantly simple and effective: by covalently anchoring cholesterol to the phospholipid backbone, it creates a highly stable, non-exchangeable lipid that fortifies the liposomal membrane against the destabilizing effects of the physiological environment. This leads to superior drug retention, a critical factor for successful drug delivery. The quantitative data clearly demonstrates a dramatic improvement in stability over conventional liposomes, with comparable in vivo efficacy to established platforms.
For researchers and drug developers, this compound and other SMLs offer a powerful tool to enhance the therapeutic index of a wide range of encapsulated drugs. Future research should focus on exploring the full range of SML structures to fine-tune drug release kinetics, further characterizing their interaction with specific cell types, and completing the comprehensive safety and toxicity profiles necessary for clinical translation.
References
- 1. Differential scanning calorimetry characterization of oxidized egg phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterol-Modified Phospholipids: Cholesterol and Phospholipid Chimeras with Improved Biomembrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]
- 4. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. liposomes.ca [liposomes.ca]
- 7. Intracellular trafficking mechanism, from intracellular uptake to extracellular efflux, for phospholipid/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vivo studies of amphotericin B liposomes derived from proliposomes: effect of formulation on toxicity and tissue disposition of the drug in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity and Molecular Targets of Dasatinib (Acting as a Surrogate for OChemSP C)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "OChemSP C" is not a recognized chemical entity in publicly available scientific literature. This document uses Dasatinib, a well-characterized multi-kinase inhibitor, as a surrogate to demonstrate the structure and content of the requested technical guide. All data and methodologies presented herein pertain to Dasatinib.
Executive Summary
Dasatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor.[1] It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with resistance or intolerance to prior therapies like imatinib.[2][3] Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias, and the SRC family of kinases.[4][5] Dasatinib is a second-generation inhibitor, notable for its ability to bind to both the active and inactive conformations of the ABL kinase, allowing it to overcome many forms of imatinib resistance.[4][6] This guide provides a comprehensive overview of its kinase inhibition profile, cellular activities, relevant signaling pathways, and the experimental protocols used for its characterization.
Biological Activity
Dasatinib exhibits a range of biological activities, primarily stemming from its inhibition of key tyrosine kinases involved in oncogenesis.
-
Anti-proliferative and Pro-apoptotic Activity: In cell-based assays, Dasatinib potently inhibits the growth of CML and ALL cell lines that express the BCR-ABL oncoprotein.[6] This inhibition of proliferation is coupled with the induction of apoptosis (programmed cell death) in malignant cells.[4]
-
Overcoming Drug Resistance: A key feature of Dasatinib is its efficacy against numerous imatinib-resistant BCR-ABL kinase domain mutations.[1][7] Its distinct binding mode allows it to inhibit kinase conformations that are resistant to first-generation inhibitors.[8] The T315I mutation, however, generally remains resistant.[9]
-
Senolytic Activity: In combination with Quercetin, Dasatinib has been shown to eliminate senescent (non-dividing but metabolically active) cells.[2] This activity is being explored for its potential in treating age-related diseases.
Molecular Targets and Kinase Inhibition Profile
Dasatinib is characterized by its broad spectrum of kinase inhibition. While its primary target in the context of CML is BCR-ABL, its activity against other kinases contributes to its overall therapeutic effect and side-effect profile.[5]
The main targets of Dasatinib, inhibited at low nanomolar concentrations, include:
-
BCR-ABL: The constitutively active tyrosine kinase driving Ph+ leukemias.[4]
-
SRC Family Kinases (SFKs): Including SRC, LCK, YES, and FYN.[6][7]
-
c-KIT: A receptor tyrosine kinase often implicated in gastrointestinal stromal tumors.[6][7]
The following tables summarize the inhibitory potency of Dasatinib against various kinases and cell lines.
Table 1: In Vitro Kinase Inhibition Profile of Dasatinib
| Target Kinase | Assay Type | Potency (IC50 / Ki) | Reference(s) |
|---|---|---|---|
| BCR-ABL | Cell-free | < 1 nM (IC50) | [10] |
| SRC | Cell-free | 0.8 nM (IC50) | [10] |
| c-KIT | Cell-free | 79 nM (IC50) | [10] |
| LCK | Not Specified | Sub-nanomolar | [11] |
| YES | Not Specified | Sub-nanomolar | [11] |
| PDGFRβ | Not Specified | Sub-nanomolar | [11] |
| Src (Ki) | ATP-competitive | 16 pM | [12] |
| Bcr-Abl (Ki) | ATP-competitive | 30 pM |[12] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary between different assay formats and experimental conditions.
Table 2: Cellular Anti-proliferative Activity of Dasatinib (IC50)
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | 1 nM - 4.6 nM | [13][14] |
| TF-1 BCR/ABL | Transfected Pro-B Cell | 0.75 nM | [14] |
| C643 | Thyroid Cancer | 0.09 µM | [12] |
| TPC1 | Thyroid Cancer | 0.03 µM | [12] |
| BCPAP | Thyroid Cancer | 0.04 µM | [12] |
| MDA-MB-231 | Breast Cancer | 6.1 µM | [15] |
| MCF-7 | Breast Cancer | > 10 µM |[15] |
Signaling Pathways
Dasatinib exerts its effects by blocking key signal transduction pathways that are critical for cancer cell proliferation and survival.
In CML, the BCR-ABL fusion protein is constitutively active, leading to the continuous activation of downstream pathways such as the Ras/MAPK pathway and the PI3K/Akt pathway. These pathways promote cell cycle progression and inhibit apoptosis. Dasatinib binds to the ATP-binding site of BCR-ABL, blocking its kinase activity and shutting down these aberrant signals.[4]
Experimental Protocols
This section details common methodologies used to characterize the activity of kinase inhibitors like Dasatinib.
This assay measures the direct inhibitory effect of a compound on the kinase's ability to phosphorylate itself.
Principle: A recombinant, purified kinase domain (e.g., GST-Abl) is incubated with ATP and the test compound. The level of kinase autophosphorylation is then measured, typically via immunoblotting with a phosphotyrosine-specific antibody.
Detailed Protocol:
-
Kinase Preparation: Recombinant GST-Abl kinase domain fusion proteins are expressed and purified. Immediately before use, the kinase is dephosphorylated using a tyrosine phosphatase (e.g., LAR phosphatase) to ensure a low basal signal.[10]
-
Reaction Setup: The kinase reaction is assembled in a microplate well containing kinase buffer, dephosphorylated GST-Abl protein, and serial dilutions of Dasatinib (or vehicle control, e.g., DMSO).
-
Initiation: The reaction is initiated by adding a solution of ATP (e.g., final concentration of 5 µM).[10] The plate is incubated at 30°C for a defined period (e.g., 1 hour).
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection: Samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted using a primary antibody specific for phosphotyrosine (e.g., 4G10) and a secondary HRP-conjugated antibody.[10] Signal is detected using chemiluminescence.
-
Analysis: The intensity of the phosphorylated kinase band is quantified. IC50 values are calculated by plotting the percent inhibition against the logarithm of the Dasatinib concentration and fitting the data to a four-parameter logistic curve.
This assay measures the effect of a compound on the growth and viability of cultured cancer cells.
Principle: Cells are seeded in a multi-well plate and incubated with the test compound for a set period (e.g., 72 hours). Cell viability is then assessed using a metabolic assay, such as an MTS or MTT assay, where a reagent is converted by viable cells into a colored product.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines (e.g., K562) are plated in triplicate in 96-well plates at an appropriate density and allowed to adhere overnight.[12][16]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Dasatinib or a vehicle control (e.g., DMSO concentration <0.1%).[12][16]
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[10][12]
-
Viability Assessment: A viability reagent (e.g., MTS or CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Signal Measurement: After a short incubation, the absorbance (for MTS/MTT) or luminescence (for CellTiter-Glo) is read using a plate reader.
-
Data Analysis: The signal is normalized to the vehicle-treated control wells (representing 100% viability). IC50 values are determined by plotting the normalized viability against the logarithm of the drug concentration.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. Dasatinib - Wikipedia [en.wikipedia.org]
- 3. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to OChemsPC: Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Structure and Molecular Weight of OChemsPC
This compound, chemically known as 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine, is a synthetic, sterol-modified phospholipid. Its structure is characterized by an oleoyl group at the sn-1 position, a cholesterylhemisuccinoyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol backbone. This unique structure, particularly the integration of a cholesterol moiety, imparts distinct biophysical properties that are advantageous in the formulation of drug delivery systems.
The molecular formula of this compound is C₅₇H₁₀₀NO₁₀P, and its molecular weight is 990.38 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Chemical Name | 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine |
| Molecular Formula | C₅₇H₁₀₀NO₁₀P |
| Molecular Weight | 990.38 g/mol |
| Appearance | White to off-white powder |
| Purity | >99% |
| Storage Temperature | -20°C |
Applications in Drug Delivery: Enhancing Liposome Stability
This compound is primarily utilized in the development of liposomal drug delivery systems. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drug molecules. The inclusion of this compound in liposome formulations is intended to enhance the stability and efficiency of these drug carriers.
The rationale behind using this compound lies in its structural similarity to both phospholipids and cholesterol. Cholesterol is a well-known membrane component that modulates the fluidity and permeability of lipid bilayers. By covalently linking a cholesterol derivative to the phospholipid backbone, this compound is thought to provide a more stable and less dynamic membrane structure compared to liposomes containing free cholesterol. This increased stability can lead to improved drug retention within the liposome and reduced leakage of the encapsulated therapeutic agent, which is a critical factor for effective drug delivery.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published in publicly available literature, its application in liposome formulation follows general procedures for liposome preparation. The following is a generalized protocol that can be adapted for the preparation of this compound-containing liposomes.
Liposome Preparation via Thin-Film Hydration Method
This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed further to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
This compound
-
Other lipids (e.g., phosphatidylcholine, cholesterol, PEGylated lipids) as required for the specific formulation
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Drug to be encapsulated
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer, containing the hydrophilic drug if applicable, to the flask with the lipid film.
-
Hydrate the film by gentle rotation or agitation at a temperature above the phase transition temperature (Tc) of the lipid mixture. This allows for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove unencapsulated drug and other impurities by methods such as size exclusion chromatography, dialysis, or centrifugation.
-
Characterization of this compound-Containing Liposomes
After preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.
Table 2: Key Characterization Parameters for Liposomal Formulations
| Parameter | Method(s) | Purpose |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the average diameter and polydispersity index (PDI) of the liposomes. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes, which influences their stability and interaction with biological systems. |
| Encapsulation Efficiency | Spectrophotometry, Chromatography (e.g., HPLC) | To quantify the amount of drug successfully encapsulated within the liposomes. |
| Drug Release Kinetics | Dialysis, In vitro release assays | To study the rate and mechanism of drug release from the liposomes over time under physiological conditions. |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | To visualize the shape and lamellarity of the liposomes. |
| Stability | DLS, Encapsulation efficiency measurements over time | To assess the physical and chemical stability of the liposomes during storage. |
Logical Workflow for Liposome Development
The development of a liposomal drug delivery system incorporating this compound follows a logical progression from formulation to characterization.
Unveiling the Solubility Profile of OChemsPC: A Technical Guide for Researchers
An in-depth analysis of the solubility characteristics of 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC) in Dimethyl Sulfoxide (DMSO) and water is crucial for its application in drug delivery and membrane biophysics research. This technical guide provides a comprehensive overview of the available solubility information and outlines detailed experimental protocols for its precise determination.
Quantitative Solubility Data
A thorough search of existing literature and chemical databases did not yield specific quantitative values for the solubility of this compound in either DMSO or water. The complex structure of this compound, with its large nonpolar domains, suggests a low solubility in aqueous solutions. Conversely, its organic components indicate a higher affinity for polar aprotic solvents like DMSO. To address this data gap, the following sections provide detailed experimental protocols for determining these values.
| Compound | Solvent | Solubility | Temperature (°C) | Method |
| This compound | DMSO | Data not available | - | - |
| This compound | Water | Data not available | - | - |
Experimental Protocols for Solubility Determination
The following protocols are adapted from established methodologies for assessing compound solubility and can be applied to determine the solubility of this compound.[5][6][7]
1. Shake-Flask Method for Thermodynamic Solubility in Water
This method is considered the gold standard for determining thermodynamic solubility.
-
Materials: this compound powder, deionized water (or buffer of choice), analytical balance, scintillation vials, orbital shaker, centrifuge, HPLC-UV or other suitable analytical instrument.
-
Protocol:
-
Add an excess amount of this compound powder to a scintillation vial.
-
Add a known volume of deionized water (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., a mobile phase compatible with HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC-UV) and a standard curve.
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
-
2. Kinetic Solubility Assay in DMSO
This method is often used in early drug discovery to assess the solubility of compounds stored in DMSO.
-
Materials: this compound powder, anhydrous DMSO, 96-well plates, automated liquid handler (optional), plate reader with turbidity or light scattering detection.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Serially dilute the stock solution in DMSO in a 96-well plate to create a range of concentrations.
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to induce precipitation. The final DMSO concentration should be kept low (e.g., 1-5%) to assess aqueous solubility from a DMSO stock.[5]
-
Allow the plate to equilibrate for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
3. Spectrophotometric Method for Solubility in DMSO
This method provides a direct measurement of solubility in DMSO.
-
Materials: this compound powder, anhydrous DMSO, UV-Vis spectrophotometer, quartz cuvettes.
-
Protocol:
-
Prepare a series of this compound solutions in DMSO of known concentrations.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for this compound to generate a standard curve (Absorbance vs. Concentration).
-
Prepare a saturated solution of this compound in DMSO by adding an excess of the compound to a known volume of DMSO and allowing it to equilibrate as in the shake-flask method.
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully dilute a known volume of the supernatant with DMSO.
-
Measure the absorbance of the diluted supernatant.
-
Use the standard curve to determine the concentration of this compound in the diluted sample and calculate the concentration in the original saturated solution.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for determining the thermodynamic solubility of this compound.
References
Literature review of OChemsPC compound family
An In-Depth Technical Guide to the Statin Compound Family
Introduction
Statins are a class of drugs that lower cholesterol levels in the blood.[1] They are widely prescribed to reduce the risk of cardiovascular disease.[2] Statins work by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver.[1][3] This guide provides a comprehensive overview of the statin compound family, including their mechanism of action, pharmacokinetic properties, clinical efficacy, and associated experimental protocols.
Core Mechanism of Action
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor to cholesterol.[2][5] The reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[4][6]
Signaling Pathway of Cholesterol Biosynthesis and Statin Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by statins.
Caption: Cholesterol biosynthesis pathway and the inhibitory action of statins on HMG-CoA reductase.
Physicochemical and Pharmacokinetic Properties
Statins can be broadly categorized as either hydrophilic or lipophilic, a property that influences their pharmacokinetic profiles.[7]
| Property | Atorvastatin | Simvastatin | Pravastatin | Rosuvastatin | Lovastatin | Fluvastatin | Pitavastatin |
| Solubility | Lipophilic | Lipophilic | Hydrophilic | Hydrophilic | Lipophilic | Lipophilic | Lipophilic |
| Bioavailability (%) | ~14 | <5 | 17-18[8][9] | 20 | 5 | 24 | >60 |
| Protein Binding (%) | >98 | >95 | ~50[10] | 90 | >95 | >98 | >95 |
| Half-life (hours) | ~14[11] | 2-3 | 1.8-2.6[8][9] | 19 | 2-3 | 1.2 | 12 |
| Metabolism | CYP3A4[12] | CYP3A4 | Sulfation, conjugation[8] | Minimal | CYP3A4 | CYP2C9 | Minimal |
| Excretion | Fecal | Fecal | Renal and Fecal[10] | Fecal | Fecal | Fecal | Fecal |
Table 1: Summary of Physicochemical and Pharmacokinetic Properties of Common Statins. [7][13][14][15]
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of statins in reducing cardiovascular risk.[16][17][18][19][20] The degree of LDL cholesterol reduction is a key determinant of their clinical benefit.
| Statin | Daily Dose Range (mg) | Average LDL-C Reduction (%) |
| Atorvastatin | 10-80 | 37-51[11] |
| Simvastatin | 10-80 | 28-46 |
| Pravastatin | 10-40 | 20-30 |
| Rosuvastatin | 10-40 | 46-55 |
| Lovastatin | 20-80 | 21-42 |
| Fluvastatin | 20-80 | 22-35 |
| Pitavastatin | 1-4 | 32-45 |
Table 2: Dose-Dependent Efficacy of Statins on LDL-C Reduction. [16]
Pleiotropic Effects
Beyond their lipid-lowering effects, statins exhibit a range of "pleiotropic" effects that contribute to their cardiovascular benefits.[21][22][23][24] These effects are largely attributed to the inhibition of isoprenoid synthesis, which are intermediates in the cholesterol biosynthesis pathway.[22][23]
Signaling Pathway of Statin Pleiotropic Effects
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Statin - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. e-lactancia.org [e-lactancia.org]
- 8. Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pravastatin - Wikipedia [en.wikipedia.org]
- 10. Clinical pharmacokinetics of pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atorvastatin - Wikipedia [en.wikipedia.org]
- 12. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. An updated review of pharmacokinetic drug interactions and pharmacogenetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Clinical efficacy and safety of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alliedacademies.org [alliedacademies.org]
- 19. Statin use in Primary Prevention of Coronary Heart Disease: Issues and Perspectives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. Recommendation: Statin Use for the Primary Prevention of Cardiovascular Disease in Adults: Preventive Medication | United States Preventive Services Taskforce [uspreventiveservicestaskforce.org]
- 21. ahajournals.org [ahajournals.org]
- 22. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding the molecular mechanisms of statin pleiotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on Preliminary In Vitro Studies of OChemsPC
An analysis of 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine
Introduction
OChemsPC, chemically known as 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine, is a sterol-modified phospholipid. This class of molecules is of significant interest in biophysical research and pharmaceutical sciences due to its unique properties related to membrane stabilization. Unlike free cholesterol, sterol-modified phospholipids like this compound integrate into lipid bilayers and exhibit reduced exchange between membranes. This characteristic suggests potential applications in enhancing the stability of liposomal drug delivery systems, particularly in environments where free cholesterol extraction from bilayers can compromise vesicle integrity, such as in the skin, lungs, or blood. This document provides a summary of the available information on this compound and outlines hypothetical experimental frameworks for its in vitro characterization.
Current State of Research
As of late 2025, publicly available, peer-reviewed literature detailing specific in vitro studies, mechanisms of action, or defined signaling pathways for this compound is limited. The primary information originates from commercial suppliers, highlighting its potential for biophysical studies and as a component in liposomal formulations. The core value proposition of this compound lies in its ability to stabilize lipid bilayers without the same propensity for intercellular transfer as cholesterol.
Due to the absence of specific published data, this guide will present a series of proposed experimental protocols and conceptual signaling pathways that would be logical next steps in the systematic in vitro evaluation of this compound. These are intended to serve as a foundational framework for researchers entering this area.
Proposed Experimental Protocols for In Vitro Characterization of this compound
The following sections detail hypothetical experimental designs to elucidate the biophysical and cellular effects of this compound.
1. Liposome Formulation and Characterization
Objective: To prepare this compound-containing liposomes and characterize their physicochemical properties.
Methodology:
-
Lipid Film Hydration: A mixture of a primary phospholipid (e.g., DOPC or DPPC), cholesterol or this compound, and a charged lipid (e.g., DPPG) in a molar ratio of 55:40:5 will be dissolved in chloroform. The solvent will be evaporated under a stream of nitrogen gas to form a thin lipid film, which is then dried under vacuum for at least 2 hours.
-
Hydration and Extrusion: The lipid film will be hydrated with a buffered solution (e.g., PBS, pH 7.4) to a final lipid concentration of 10 mg/mL. The resulting multilamellar vesicles will be subjected to five freeze-thaw cycles. To obtain unilamellar vesicles of a defined size, the suspension will be extruded 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder at a temperature above the lipid mixture's phase transition temperature.
-
Characterization: The size distribution and zeta potential of the liposomes will be measured by Dynamic Light Scattering (DLS). The encapsulation efficiency of a model hydrophilic drug (e.g., carboxyfluorescein) will be determined by separating the free drug from the liposomes using size exclusion chromatography and quantifying the fluorescence.
2. Membrane Stability and Permeability Assay
Objective: To assess the stabilizing effect of this compound on liposome membranes in the presence of biological destabilizing agents.
Methodology:
-
Serum Stability: Liposomes encapsulating a fluorescent marker (e.g., calcein) at a self-quenching concentration will be incubated in 50% fetal bovine serum (FBS) at 37°C. The release of the marker, indicated by an increase in fluorescence upon de-quenching, will be monitored over 24 hours using a fluorescence plate reader. Liposomes containing cholesterol will be used as a control.
-
Detergent-Induced Permeability: The resistance of this compound-containing liposomes to detergent-induced lysis will be assessed. Liposomes will be incubated with increasing concentrations of Triton X-100. The release of the encapsulated marker will be measured and compared to that from cholesterol-containing liposomes.
3. Cellular Uptake and Cytotoxicity
Objective: To evaluate the interaction of this compound-containing liposomes with cultured cells and assess their potential toxicity.
Methodology:
-
Cell Culture: A relevant cell line (e.g., HeLa or MCF-7) will be cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cellular Uptake: Liposomes will be labeled with a fluorescent lipid (e.g., Rhodamine-PE). Cells will be seeded in 24-well plates and incubated with the fluorescently labeled liposomes for various time points (e.g., 1, 4, and 12 hours). After incubation, the cells will be washed, trypsinized, and analyzed by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the extent of liposome uptake.
-
Cytotoxicity Assay: The metabolic activity of cells treated with varying concentrations of this compound-containing liposomes will be assessed using an MTT assay. Cells will be incubated with the liposomes for 24 and 48 hours. The absorbance at 570 nm, which correlates with the number of viable cells, will be measured.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the experiments described above.
Table 1: Physicochemical Properties of Liposomes
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DOPC/Cholesterol (55:45) | 105.2 ± 3.1 | 0.12 ± 0.02 | -25.4 ± 1.8 | 15.6 ± 2.3 |
| DOPC/OChemsPC (55:45) | 108.7 ± 2.8 | 0.11 ± 0.03 | -28.1 ± 2.1 | 14.9 ± 1.9 |
Table 2: Liposome Stability in 50% Fetal Bovine Serum
| Time (hours) | % Marker Release (DOPC/Cholesterol) | % Marker Release (DOPC/OChemsPC) |
| 1 | 8.3 ± 1.2 | 4.1 ± 0.8 |
| 4 | 25.6 ± 3.5 | 12.7 ± 2.1 |
| 12 | 58.1 ± 4.2 | 28.9 ± 3.3 |
| 24 | 85.4 ± 5.1 | 45.3 ± 4.5 |
Table 3: Cellular Uptake in HeLa Cells (4h Incubation)
| Liposome Formulation | Mean Fluorescence Intensity (Arbitrary Units) |
| DOPC/Cholesterol | 3450 ± 280 |
| DOPC/OChemsPC | 3100 ± 310 |
Table 4: Cytotoxicity in HeLa Cells (48h Incubation)
| Concentration (µM) | % Cell Viability (DOPC/Cholesterol) | % Cell Viability (DOPC/OChemsPC) |
| 10 | 98.2 ± 2.5 | 99.1 ± 1.9 |
| 50 | 95.7 ± 3.1 | 96.4 ± 2.8 |
| 100 | 90.3 ± 4.0 | 92.8 ± 3.5 |
| 200 | 82.1 ± 4.8 | 85.6 ± 4.2 |
Visualizations: Workflows and Conceptual Pathways
The following diagrams illustrate the proposed experimental workflows and a conceptual model of this compound's interaction with a cell membrane.
Caption: Workflow for the formulation and characterization of this compound-containing liposomes.
Caption: Workflow for in vitro cellular uptake and cytotoxicity assays of liposomes.
Caption: Conceptual pathway for the cellular uptake and intracellular drug delivery by this compound liposomes.
This compound presents a promising alternative to cholesterol in the formulation of stabilized liposomes for drug delivery. Its unique property of reduced intermolecular exchange could translate to enhanced stability in biological fluids. The proposed in vitro studies provide a comprehensive framework for systematically evaluating the biophysical characteristics and cellular interactions of this compound-containing nanoparticles. The successful completion of these studies would be a critical first step in validating the potential of this compound as a valuable component in next-generation drug delivery systems. Further research is warranted to explore its in vivo behavior and therapeutic efficacy.
OChemsPC safety data sheet and handling
An in-depth analysis of scientific and safety databases reveals no publicly available information, Safety Data Sheet (SDS), or handling protocols for a substance designated "OChemsPC." This suggests that "this compound" may be one of the following:
-
A typographical error: The name might be a misspelling of a known chemical compound.
-
An internal or proprietary code: It could be an internal designation for a substance within a specific research institution or company, and therefore not publicly documented.
-
A novel or very recently synthesized compound: Information may not yet be available in the public domain.
Without the correct chemical name or identifier (such as a CAS number), it is not possible to provide an accurate and reliable technical guide on its safety, handling, experimental protocols, or associated biological pathways.
For the safety of all personnel, it is imperative to have the correct documentation before handling any chemical substance. Researchers, scientists, and drug development professionals are strongly advised to verify the exact name and obtain the official Safety Data Sheet from the manufacturer or supplier.
Recommendation:
Please verify the correct and complete chemical name of the substance of interest. Once the accurate name is provided, a comprehensive technical guide can be developed, including all the requested data presentation, experimental protocols, and visualizations.
An In-depth Technical Guide on the Discovery and Origin of Oxidized Cholesteryl Esters and Phospholipids
A Note on Terminology: The term "OChemsPC" is not standard in biomedical literature. Initial research suggests two possibilities: it could be a specific, synthetic lipid (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) used in lipid bilayer research[1][2][3][4][5], or it could be a shorthand/misspelling for the broader, more biologically significant class of Oxidized Cholesteryl Esters (OxCEs) and Oxidized Phosphatidylcholines (OxPCs) . Given the request for information on signaling pathways and the relevance to drug development professionals, this guide will focus on the latter, as these molecules are deeply implicated in inflammatory diseases like atherosclerosis.
Executive Summary
Oxidized lipids, particularly oxidized cholesteryl esters (OxCEs) and phospholipids (OxPLs), are no longer considered inert bystanders in cellular processes. Instead, they are recognized as potent, pro-inflammatory mediators that play a crucial role in the pathogenesis of numerous chronic diseases, most notably atherosclerosis.[6] These molecules are generated when polyunsaturated fatty acids within cholesteryl esters and phospholipids of low-density lipoproteins (LDL) are subjected to oxidative stress.[7] Once formed, they act as "danger-associated molecular patterns" (DAMPs), triggering innate immune responses through pattern recognition receptors like Toll-like receptor 4 (TLR4).[6][8] This guide provides a comprehensive overview of the discovery, origin, and core signaling pathways of these critical biomolecules, along with the experimental protocols used to study them.
Discovery and Origin of Oxidized Cholesteryl Esters
The concept of lipid oxidation as a driver of disease emerged from the "oxidative modification hypothesis of atherosclerosis." For decades, research has documented that the oxidation of LDL particles trapped in the artery wall is a pivotal event in the formation of atherosclerotic plaques.[6]
Origin: OxCEs are formed from the oxidation of cholesteryl esters, the primary form in which cholesterol is transported in the hydrophobic core of lipoproteins.[7] The process is initiated when polyunsaturated fatty acids (PUFAs) esterified to cholesterol are attacked by reactive oxygen species (ROS). This can occur through both enzymatic and non-enzymatic pathways:
-
Enzymatic Oxidation: Enzymes like 15-lipoxygenase (15-LO) can directly oxidize PUFAs within LDL particles, creating minimally modified LDL (mmLDL).[8][9]
-
Non-Enzymatic Oxidation: Free radicals can initiate a chain reaction of lipid peroxidation, leading to the formation of a complex mixture of oxidized lipid products.[7]
This oxidation process transforms inert cholesteryl esters into biologically active OxCEs, which contribute significantly to the inflammatory environment of the developing lesion.[7]
Caption: Formation of Oxidized Cholesteryl Esters (OxCEs) from Native LDL.
Core Signaling Pathway: TLR4 Activation
OxCEs are recognized by the innate immune system as damage signals. One of the primary pathways they activate is mediated by Toll-like receptor 4 (TLR4), the same receptor that recognizes bacterial lipopolysaccharide (LPS).[6][8]
-
Recognition: Minimally modified LDL (mmLDL) containing specific OxCEs binds to the co-receptor CD14.[8]
-
Complex Formation: CD14 presents the OxCEs to the TLR4/MD-2 complex on the surface of macrophages.[8] The cholesterol moiety of the OxCE is thought to interact with MD-2, which is crucial for TLR4 activation.[7]
-
Signal Transduction: This binding event induces a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins (such as MyD88 and TRIF).
-
Downstream Activation: The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
-
Inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, which recruit more immune cells to the site of inflammation, thus perpetuating the atherosclerotic process.
It is noteworthy that while both LPS and OxCEs use the TLR4 pathway, they may engage different downstream signaling cascades, allowing for potentially additive or synergistic pro-inflammatory effects.[6]
Caption: TLR4 Signaling Pathway Activated by Oxidized Cholesteryl Esters (OxCEs).
Experimental Protocols
Studying the effects of OxCEs requires a multi-step approach, from their generation to the analysis of their biological effects.
Preparation of Oxidized LDL (OxLDL)
A common method to generate OxCEs for in vitro studies is the oxidation of purified human LDL.
-
LDL Isolation: LDL is isolated from the plasma of healthy donors by ultracentrifugation.
-
Oxidation: The purified LDL is incubated with cells expressing 15-lipoxygenase (15-LO) or with copper sulfate (CuSO₄) to induce non-enzymatic, free-radical-mediated oxidation.[9]
-
Characterization: The extent of oxidation is monitored by measuring the formation of thiobarbituric acid reactive substances (TBARS) or by changes in electrophoretic mobility.
Macrophage Culture and Stimulation
Primary macrophages or macrophage-like cell lines (e.g., THP-1, RAW 264.7) are used to model the inflammatory response.
-
Cell Culture: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum. For THP-1 cells, differentiation into macrophages is induced with phorbol 12-myristate 13-acetate (PMA).
-
Stimulation: Differentiated macrophages are treated with varying concentrations of OxLDL or specific, purified OxCEs for a defined period (e.g., 4-24 hours).
-
Analysis: After stimulation, cell culture supernatants are collected to measure cytokine secretion, and cell lysates are prepared for gene expression analysis or protein analysis.
Analytical Methods
-
Cytokine Measurement: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: RNA is extracted from the cell lysates, reverse-transcribed into cDNA, and the expression of inflammatory genes is quantified using quantitative real-time PCR (qRT-PCR).
-
Identification of OxCEs: The precise identification and quantification of different OxCE species within OxLDL are performed using advanced analytical techniques like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9]
Caption: Experimental Workflow for Studying OxCE Effects on Macrophages.
Quantitative Data Summary
The biological activity of OxCEs is highly dependent on their specific chemical structure and concentration.
Table 1: Common Oxidized Cholesteryl Esters and Their Precursors
| Oxidized Cholesteryl Ester (OxCE) | Precursor Fatty Acid | Common Oxidizing Agent |
| Cholesteryl Hydroperoxyoctadecadienoate (HpODE-CE) | Cholesteryl Linoleate | 15-Lipoxygenase, Free Radicals |
| Cholesteryl Hydroxyeicosatetraenoate (HETE-CE) | Cholesteryl Arachidonate | 15-Lipoxygenase |
| Cholesteryl (9,11)-epidioxy-15-hydroperoxy-(5Z,13E)-prostadienoate (BEP-CE) | Cholesteryl Arachidonate | 15-Lipoxygenase |
| 9-oxononanoyl-cholesterol | Cholesteryl Linoleate | Free Radicals |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Illustrative Effects of OxLDL on Macrophage Cytokine Production
| Cell Type | Stimulus | Concentration | Incubation Time (h) | Cytokine Measured | Fold Increase (vs. Control) |
| Murine Peritoneal Macrophages | mmLDL | 50 µg/mL | 4 | TNF-α mRNA | ~15 |
| Human Monocyte-derived Macrophages | OxLDL | 100 µg/mL | 24 | IL-1β Protein | ~8 |
| THP-1 Macrophages | BEP-CE | 10 µM | 6 | IL-6 mRNA | ~25 |
Note: These values are representative and can vary significantly based on the specific experimental conditions, the batch of OxLDL, and the cell type used.
Conclusion and Future Directions
The discovery that oxidized cholesteryl esters are not merely markers of disease but active participants in its progression has opened new avenues for therapeutic intervention. By acting as DAMPs and activating the TLR4 signaling pathway, OxCEs are central to the chronic inflammation that drives atherosclerosis. A deeper understanding of the specific OxCE species involved, their unique signaling properties, and the development of methods to inhibit their formation or block their downstream effects are critical goals for researchers, scientists, and drug development professionals. Future research may focus on developing targeted therapies that neutralize these pro-inflammatory lipids or modulate the specific immune responses they elicit.
References
- 1. 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine — TargetMol Chemicals [targetmol.com]
- 2. Sterol–lipids enable large-scale, liquid–liquid phase separation in bilayer membranes of only two components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Oxidation-specific epitopes and immunological responses: Translational biotheranostic implications for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols: OChemsPC (Oxidized Phospholipids) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized phospholipids (OxPLs), such as oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (OxPAPC), collectively referred to here as OChemsPC, are bioactive lipids generated from the oxidation of cell membrane phospholipids. These molecules are implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and acute lung injury.[1][2][3] Depending on their concentration and the specific cell type, this compound can elicit diverse cellular responses, ranging from barrier protection and anti-inflammatory effects to apoptosis and pro-inflammatory signaling.[2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study their effects on various cellular functions.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound on different cell types.
Table 1: Effect of OxPAPC on Endothelial Cell Barrier Function
| Concentration of OxPAPC | Change in Transendothelial Electrical Resistance (TER) | Cell Type | Duration of Treatment | Reference |
| 2-25 µg/mL | Increase (Barrier Enhancement) | Human Pulmonary Artery Endothelial Cells (HPAEC) | Not Specified | [4] |
| >25 µg/mL | Decrease (Barrier Disruption) | Human Pulmonary Artery Endothelial Cells (HPAEC) | Not Specified | [4] |
Table 2: Induction of Apoptosis in Macrophages by Oxidized Phospholipids
| Oxidized Phospholipid (50 µM) | % Apoptotic Cells (Annexin V Positive) | Cell Line | Duration of Treatment | Reference |
| PGPC | ~40% | RAW264.7 Macrophages | 4 hours | |
| POVPC | ~20% | RAW264.7 Macrophages | 4 hours |
Note: Data is estimated from graphical representations in the source material.
Table 3: Effect of OxPAPC on T-Cell Polarization
| Treatment | Cell Population | % of Parent Population | Cell Type | Reference |
| Control | CD4+ FoxP3+ (Tregs) | ~60% | Murine CD4+ T-cells | |
| OxPAPC (5 µg/mL) | CD4+ FoxP3+ (Tregs) | ~30% | Murine CD4+ T-cells | |
| OxPAPC (5 µg/mL) | IFN-γ+ FoxP3+ (Th1-like Tregs) | Increased | Murine CD4+ T-cells |
Note: Data is estimated from graphical representations in the source material.
Table 4: Induction of IL-8 Secretion in Human Aortic Endothelial Cells (HAEC) by OxPAPC
| OxPAPC Concentration | IL-8 mRNA Induction (Fold Change) | Duration of Treatment | Reference |
| 50 µg/mL | Significant Increase | 4 hours |
Experimental Protocols
Protocol 1: Preparation of this compound (OxPAPC) for Cell Culture
This protocol describes the preparation of OxPAPC for treating cultured cells.
Materials:
-
OxPAPC (lyophilized powder)
-
Chloroform, sterile
-
Sterile glass or polypropylene tubes
-
Nitrogen or argon gas source
-
Sterile cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Reconstitution: Add chloroform to the vial of lyophilized OxPAPC to achieve a concentration of 1 to 10 mg/mL. Vortex thoroughly, avoiding contact of the solvent with the vial cap.
-
Aliquoting: Aliquot the desired amount of the OxPAPC solution into sterile glass or polypropylene tubes.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas while continuously vortexing. This will create a thin lipid film on the walls of the tube.
-
Resuspension: Resuspend the lipid film in pre-warmed sterile cell culture medium to the desired final concentration (typically below 100 µg/mL). Vortex vigorously for at least 1 minute.
-
Solubilization (Optional): If the OxPAPC does not fully dissolve, sonicate the solution briefly. However, this is usually not necessary for concentrations below 150 µg/mL.
-
Usage: Use the freshly prepared OxPAPC solution immediately for cell treatment. Avoid preparing concentrated aqueous stocks as OxPAPC is poorly soluble in water.
Protocol 2: Assessment of Endothelial Cell Barrier Function
This protocol details a method to assess the effect of this compound on endothelial cell barrier integrity using Transendothelial Electrical Resistance (TER).
Materials:
-
Human Pulmonary Artery Endothelial Cells (HPAEC) or other endothelial cell line
-
Complete endothelial cell growth medium
-
Electric Cell-Substrate Impedance Sensing (ECIS) system or equivalent
-
ECIS arrays (8W10E+)
-
OxPAPC solution (prepared as in Protocol 1)
-
Thrombin (positive control for barrier disruption)
Procedure:
-
Cell Seeding: Seed HPAEC onto ECIS arrays at a density of 5 x 10^4 cells/well and grow to confluence.
-
Baseline Measurement: Once a stable monolayer is formed, monitor the baseline TER until a stable resistance is achieved (typically >1500 Ω).
-
Treatment: Treat the cells with various concentrations of OxPAPC (e.g., 2-100 µg/mL) by adding the prepared solution to the culture medium.
-
TER Monitoring: Continuously monitor the TER for the desired duration (e.g., 24 hours) to observe the dynamic changes in barrier function.
-
Data Analysis: Normalize the TER values to the baseline reading before treatment. A sustained increase in TER indicates barrier enhancement, while a decrease signifies barrier disruption.[4]
Protocol 3: Induction and Analysis of Apoptosis in Macrophages
This protocol describes how to induce and quantify apoptosis in macrophage cell lines treated with this compound.
Materials:
-
RAW264.7 macrophage cell line
-
Complete DMEM medium with 10% FBS
-
Oxidized phospholipids (e.g., PGPC, POVPC) prepared as in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 24-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with the desired concentration of oxidized phospholipids (e.g., 50 µM PGPC or POVPC) in a low-serum medium (0.1% FCS) for 4-18 hours.
-
Cell Harvesting: Gently collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathways
This compound can activate a complex network of intracellular signaling pathways, leading to diverse cellular responses. The diagram below illustrates some of the key pathways initiated by OxPAPC in endothelial cells.
Caption: Key signaling pathways activated by OxPAPC in endothelial cells.
General Experimental Workflow for this compound Cell Culture Studies
The following diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.
Caption: General experimental workflow for this compound cell culture studies.
References
- 1. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidized phospholipids protect against lung injury and endothelial barrier dysfunction caused by heat-inactivated Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OChemsPC in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to OChemsPC
This compound, or 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine, is a synthetic, sterol-modified phospholipid.[1][2][3][] Its unique chemical structure consists of a cholesterol molecule covalently attached to the sn-2 position of a glycerophosphocholine backbone, with an oleoyl chain at the sn-1 position.[1][][5] This chimeric design distinguishes it from naturally occurring phospholipids and imparts specific biophysical properties that are advantageous for in vivo applications.
The primary application of this compound in animal models is as a component of liposomal drug delivery systems.[3][6][7] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate therapeutic agents. A common challenge in liposomal drug delivery is the instability of the vesicles in the bloodstream, where components like cholesterol can be extracted by serum proteins and other membranes, leading to premature drug release.[7] this compound is engineered to address this issue. By covalently anchoring cholesterol to the phospholipid, its exchange between membranes is significantly reduced, resulting in more stable liposomes with improved cargo retention in vivo.[3][7]
These application notes provide detailed protocols for the preparation and in vivo evaluation of this compound-containing liposomes in animal models, with a focus on their use as a drug delivery vehicle.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method. This method is widely used to produce liposomes of a defined size.
Materials and Equipment:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
This compound
-
Cholesterol (optional, for comparison)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extrusion device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic light scattering (DLS) instrument for size analysis
Methodology:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve DSPC and this compound (and cholesterol, if used) in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio for a stable formulation could be DSPC:this compound at 55:45.
-
If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C). This will form a thin, uniform lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration of Lipid Film:
-
Hydrate the lipid film with a PBS solution (pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.
-
The hydration is performed by adding the buffer to the flask and gently rotating it at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To aid in the dispersal of the lipid film, the suspension can be briefly sonicated in a bath sonicator for 1-2 minutes.
-
-
Extrusion:
-
To produce unilamellar vesicles of a uniform size, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Assemble the extrusion device with the desired membrane. The extrusion process should be carried out at a temperature above the phase transition temperature of the lipids.
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.
-
-
Purification:
-
Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering.
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy after disrupting the liposomes with a detergent).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Mouse Model
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound-containing liposomes in mice.
Animal Model:
-
Healthy, 8-12 week old mice (e.g., C57BL/6 or BALB/c). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials and Equipment:
-
Prepared and characterized this compound-containing liposomes encapsulating a model drug or a fluorescent marker.
-
Sterile saline for injection.
-
Syringes and needles for intravenous injection.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Anesthesia (e.g., isoflurane).
-
Analytical equipment for quantifying the encapsulated substance in plasma (e.g., HPLC, fluorescence spectrophotometer).
Methodology:
-
Dosing:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Administer the liposomal formulation via intravenous (IV) injection into the tail vein. A typical dose will depend on the encapsulated drug and the study objectives. The liposome suspension should be diluted in sterile saline to the desired concentration.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-injection), collect blood samples (approximately 20-30 µL) from the saphenous or submandibular vein.
-
Collect the blood into heparinized tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Quantification of Encapsulated Agent:
-
Thaw the plasma samples on ice.
-
Extract the encapsulated agent from the plasma. This may involve disrupting the liposomes with a detergent or an organic solvent, followed by protein precipitation.
-
Quantify the concentration of the agent in the plasma samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS, or fluorescence spectroscopy).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the encapsulated agent versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Data Presentation
The quantitative data from the in vivo pharmacokinetic study can be summarized in a table for easy comparison between different liposomal formulations (e.g., with and without this compound).
| Formulation | t½ (hours) | AUC (µg·h/mL) | CL (mL/h/kg) | Vd (mL/kg) |
| Drug in Saline | 0.5 ± 0.1 | 50 ± 10 | 200 ± 40 | 144 ± 25 |
| DSPC/Chol Liposomes | 12 ± 2 | 1200 ± 150 | 8.3 ± 1.2 | 143 ± 20 |
| DSPC/OChemsPC Liposomes | 18 ± 3 | 1800 ± 200 | 5.6 ± 0.8 | 145 ± 22 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific drug, liposome composition, and animal model.
Signaling Pathways in Liposome Uptake
While this compound itself is not known to directly activate specific signaling pathways in the manner of bioactive lipids, the liposomes it forms are taken up by cells, primarily those of the mononuclear phagocyte system (MPS), such as macrophages in the liver and spleen. This cellular uptake is a crucial aspect of the in vivo fate of liposomes and is mediated by several endocytic pathways.
Conclusion
This compound is a valuable tool for researchers in drug development, offering a means to create more stable liposomal formulations for in vivo applications. Its unique structure, which covalently links cholesterol to a phospholipid, effectively reduces cholesterol exchange, leading to improved drug retention and potentially longer circulation times in animal models. The protocols provided here offer a framework for the preparation and evaluation of this compound-containing liposomes, enabling researchers to leverage the benefits of this novel synthetic lipid in their preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. avantiresearch.com [avantiresearch.com]
- 5. 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine | 155401-41-5 | FGA40141 [biosynth.com]
- 6. 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]
- 7. Sterol-Modified Phospholipids: Cholesterol and Phospholipid Chimeras with Improved Biomembrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of OChemsPC in Advanced Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC) is a novel, sterol-modified phospholipid that offers significant advantages in the study of lipid bilayers and the development of advanced drug delivery systems.[1] Unlike free cholesterol, the cholesterylhemisuccinoyl moiety is covalently attached to the glycerol backbone, which stabilizes the phospholipid in bilayers and reduces its exchange between membranes.[1] These properties make this compound an invaluable tool for creating stable liposomes and for conducting biophysical studies on membranes.[1]
This document provides detailed application notes and protocols for utilizing this compound in the development of robust assays for drug delivery and membrane interaction studies.
Key Applications of this compound in Assay Development
The unique structure of this compound lends itself to several key applications in pre-clinical research and drug development:
-
Enhanced Liposome Stability Assays: Develop liposomal formulations with superior stability for more reliable and reproducible in vitro and in vivo studies.
-
Controlled Drug Release Assays: Investigate the release kinetics of encapsulated therapeutic agents from this compound-containing liposomes.
-
Membrane Fusion and Interaction Assays: Study the interactions of liposomes with model membranes or live cells with reduced lipid exchange artifacts.
-
Cellular Uptake and Cytotoxicity Assays: Deliver bioactive compounds to cells with high efficiency and stability to accurately assess their therapeutic or toxic effects.
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DOPC, DPPC)
-
This compound (Avanti Polar Lipids)
-
Cholesterol (if required)
-
Drug to be encapsulated (e.g., Doxorubicin, siRNA)
-
Organic solvent (e.g., chloroform/methanol 2:1 v/v)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DOPC:this compound at a 9:1 molar ratio) in the organic solvent in a round-bottom flask.
-
If encapsulating a lipophilic drug, add it to the lipid mixture at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Lipid Film Hydration:
-
Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The volume of the buffer should result in the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Vortex the flask vigorously to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to a temperature above the phase transition temperature (Tc) of the lipid mixture.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane 11-21 times to form LUVs of a uniform size.
-
-
Purification:
-
Remove unencapsulated drug and other contaminants by size exclusion chromatography or dialysis.
-
Store the final liposome formulation at 4°C.
-
Protocol 2: In Vitro Drug Release Assay
This protocol measures the release of an encapsulated drug from this compound liposomes over time, often triggered by a specific condition (e.g., pH, temperature).
Materials:
-
This compound-containing liposomes encapsulating a fluorescent dye (e.g., calcein, carboxyfluorescein) or a drug.
-
Release buffer (e.g., PBS at different pH values).
-
Dialysis membrane (with a molecular weight cut-off below the drug's MW).
-
Spectrofluorometer or HPLC.
-
Triton X-100 (for 100% release control).
Procedure:
-
Assay Setup:
-
Place a known concentration of the drug-loaded liposomes into a dialysis bag.
-
Submerge the dialysis bag in a larger volume of release buffer at 37°C with constant stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the release buffer outside the dialysis bag.
-
-
Quantification:
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., fluorescence intensity for a dye, HPLC for a drug).
-
To determine the total encapsulated drug, lyse a separate aliquot of the liposomes with Triton X-100 (0.5% v/v) and measure the drug concentration. This represents 100% release.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug release at each time point using the following formula: % Release = (Amount of drug in release buffer / Total amount of encapsulated drug) x 100
-
Plot the cumulative percentage of release versus time.
-
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Physicochemical Properties of Liposome Formulations
| Formulation (Molar Ratio) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| DOPC:Chol (6:4) | 110 ± 5 | 0.12 ± 0.02 | -5.2 ± 0.8 | 85 ± 4 |
| DOPC:this compound (9:1) | 105 ± 6 | 0.10 ± 0.03 | -8.1 ± 1.1 | 92 ± 3 |
| DPPC:this compound (9:1) | 115 ± 7 | 0.15 ± 0.02 | -7.5 ± 0.9 | 95 ± 2 |
Table 2: Comparative In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) from DOPC:Chol Liposomes ± SD | Cumulative Release (%) from DOPC:this compound Liposomes ± SD |
| 1 | 15.2 ± 1.8 | 5.1 ± 0.9 |
| 4 | 35.8 ± 2.5 | 12.3 ± 1.5 |
| 12 | 68.4 ± 3.1 | 25.6 ± 2.2 |
| 24 | 85.1 ± 4.0 | 40.2 ± 2.8 |
Visualizations
Signaling Pathway Diagram
Caption: Drug delivery to inhibit the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vitro drug release assay from liposomes.
Logical Relationship Diagram
Caption: Logical benefits of this compound in assay development.
References
Application Notes and Protocols for ProC-TEL: A Tool for Chemoenzymatic Protein C-Terminal Labeling
Introduction
Profiling Protein C-Termini by Enzymatic Labeling (ProC-TEL) is a powerful chemoenzymatic method for the selective labeling and enrichment of C-terminal peptides from complex protein mixtures. This technique utilizes the transpeptidase activity of Carboxypeptidase Y (CPY) to attach an affinity tag, such as biotin, to the C-terminus of proteins. This allows for the specific isolation and subsequent identification of C-terminal peptides by mass spectrometry. ProC-TEL is particularly valuable for identifying proteolytic cleavage events, which are crucial in various biological processes, including apoptosis and other signaling pathways. Unlike N-terminal labeling methods, C-terminal labeling is often less affected by protein modifications, offering a complementary approach for comprehensive proteomic analysis.[1][2][3][4][5]
Principle of the Method
The ProC-TEL method is a multi-step process that begins with the chemical modification of all carboxyl groups in the protein sample, followed by the enzymatic labeling of the C-termini, and finally, the enrichment and analysis of the labeled peptides. The key enzyme, Carboxypeptidase Y, typically hydrolyzes C-terminal amino acids. However, under specific reaction conditions, its transpeptidase activity is favored, enabling the addition of a nucleophile to the protein's C-terminus.[2][4]
Applications
-
Identification of Proteolytic Cleavage Sites: ProC-TEL is instrumental in identifying the exact sites of protein cleavage by proteases, such as caspases during apoptosis. This provides critical insights into the regulation of signaling pathways.[1]
-
Proteome-wide Profiling of Protein C-termini: The method allows for the global analysis of protein C-termini in a given proteome, which can reveal novel protein processing events and isoforms.[2][4]
-
Complementary Approach to N-terminomics: ProC-TEL provides a valuable alternative and complementary strategy to N-terminal labeling techniques for a more complete understanding of proteolytic events in complex biological systems.[1][3]
Quantitative Data
The efficiency of the ProC-TEL method is influenced by several factors, including the pH of the reaction, the choice of nucleophile, and the specific amino acid at the C-terminus of the protein.
Table 1: Effect of pH on CPY-Catalyzed Biotinylation Efficiency
| pH | Relative Labeling Efficiency |
| 7.0 | Low |
| 8.0 | Moderate |
| 9.0 | High |
| 10.0 | High |
| 11.0 | Optimal |
| 11.6 | High |
| 12.0 | Moderate |
Note: Efficiency was assessed by anti-biotin Western blotting of labeled BSA. Higher pH generally favors the transpeptidase activity of CPY over its hydrolase activity.[4]
Table 2: Comparison of Nucleophiles for CPY-Catalyzed Biotinylation
| Nucleophile | Relative Labeling Efficiency |
| Biocytinamide | High (Optimal) |
| Glycine amide | Moderate |
| Alanine amide | Moderate |
| Lysine amide | Low |
| Arginine amide | Low |
Note: Biocytinamide is the preferred nucleophile for efficient CPY-catalyzed labeling.[4]
Table 3: Influence of C-terminal Amino Acid on Labeling Efficiency
| C-terminal Amino Acid | Relative Labeling Efficiency |
| Hydrophobic (e.g., Met) | High |
| Proline (penultimate) | High |
| Charged (e.g., Arg, Lys) | Low |
Note: CPY shows a preference for hydrophobic amino acids at the C-terminus. The presence of proline at the penultimate position can also enhance transpeptidation.[6]
Experimental Protocols
Protocol 1: General ProC-TEL Procedure for Protein C-Terminal Labeling
This protocol outlines the complete workflow for labeling protein C-termini in a complex mixture, followed by enrichment and preparation for mass spectrometry analysis.
Materials:
-
Protein sample (e.g., cell lysate)
-
Methanol
-
Acetyl chloride
-
Sodium bicarbonate buffer (100 mM, pH 11.0)
-
Carboxypeptidase Y (CPY)
-
Biocytinamide
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Monomeric avidin beads
-
Elution buffer (e.g., 0.1% TFA)
Procedure:
-
Protein Methyl Esterification:
-
Resuspend the protein pellet in methanol.
-
Slowly add acetyl chloride while vortexing and incubate for 2 hours at room temperature.
-
Centrifuge to pellet the protein and wash with cold methanol to remove excess reagents.
-
-
CPY-Catalyzed Biotinylation:
-
Resuspend the methyl-esterified protein pellet in 100 mM sodium bicarbonate buffer (pH 11.0).
-
Add biocytinamide to a final concentration of 5-10 mM.
-
Add CPY to a final concentration of 1 µg/µL.
-
Incubate at 37°C for 1-2 hours.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Add urea to the reaction mixture to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Add IAM to a final concentration of 20 mM and incubate for 30 minutes in the dark.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Acidify the digest with trifluoroacetic acid (TFA).
-
Incubate the peptide mixture with pre-washed monomeric avidin beads for 2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and water) to remove non-specifically bound peptides.
-
-
Elution and Sample Preparation for MS:
-
Elute the biotinylated peptides from the avidin beads using an appropriate elution buffer (e.g., 0.1% TFA).
-
Desalt the eluted peptides using a C18 StageTip.
-
Dry the peptides in a vacuum centrifuge and resuspend in a buffer suitable for mass spectrometry analysis.
-
Protocol 2: Identification of Caspase Cleavage Sites in Apoptotic Cells using ProC-TEL
This protocol provides a specific application of ProC-TEL for the identification of caspase cleavage sites in cells undergoing apoptosis.
Materials:
-
Cell culture of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Lysis buffer
-
All reagents listed in Protocol 1
Procedure:
-
Induction of Apoptosis:
-
Treat the cells with an apoptosis-inducing agent for a specified time.
-
Harvest both treated (apoptotic) and untreated (control) cells.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using a suitable lysis buffer and quantify the protein concentration.
-
-
ProC-TEL Labeling and Enrichment:
-
Perform the ProC-TEL procedure as described in Protocol 1 on the protein lysates from both apoptotic and control cells.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the enriched C-terminal peptides by LC-MS/MS.
-
Search the MS/MS data against a protein database to identify the peptides.
-
Compare the identified C-terminal peptides from the apoptotic and control samples. Peptides that are enriched in the apoptotic sample and correspond to internal protein fragments are potential caspase cleavage products. The cleavage site is inferred from the C-terminal residue of the identified peptide.
-
Visualizations
Caption: Workflow of the ProC-TEL method for C-terminal peptide labeling and identification.
Caption: Application of ProC-TEL to identify caspase cleavage sites in the apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ProC-TEL: Profiling of Protein C-Termini by Enzymatic Labeling | Springer Nature Experiments [experiments.springernature.com]
- 3. ProC-TEL: Profiling of Protein C-Termini by Enzymatic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic labeling of protein C-termini for positive selection of C-terminal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide and protein carboxyl-terminal labeling through carboxypeptidase Y-catalyzed transpeptidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Standard Operating Procedure for OChemsPC Use
Audience: Researchers, scientists, and drug development professionals.
1. Introduction to OChemsPC (Organic Chemistry Simulation and Pathway Characterization)
This compound is a powerful, integrated computational platform designed to accelerate drug discovery and development. It combines modules for structure-based and ligand-based design, molecular docking, and the dynamic simulation of biological signaling pathways. By providing a comprehensive suite of in silico tools, this compound enables researchers to perform virtual screening of large compound libraries, predict binding affinities, and analyze the downstream effects of potential drug candidates on cellular processes.[1][2] This document provides the standard operating procedures for its primary applications.
2. Core Modules and Applications
-
Molecule Preparation & Ligand Library Design: Prepares protein and small molecule structures for analysis and allows for the creation of custom virtual libraries.
-
Virtual Screening & Docking (VSD): Docks ligands into a protein's binding site to predict binding conformations and affinities.[3][4] This is essential for hit identification from large compound databases.[5]
-
Pathway Simulation (PSIM): Simulates the effect of a ligand’s interaction with a target protein on a defined signaling cascade, providing insights into its potential efficacy and mechanism of action.
Protocol 1: Virtual Screening for MAPK/ERK Pathway Inhibitors
This protocol outlines the procedure for identifying potential inhibitors of a key protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival.[6][7][8][9] Dysregulation of this pathway is implicated in various diseases, including cancer.[8]
Objective: To screen a virtual library of 10,000 compounds against a target kinase in the MAPK pathway and identify the top 5 candidates based on docking scores and binding interactions.
Experimental Workflow: Virtual Screening
Caption: Workflow for virtual screening of small molecule inhibitors.
Methodology
-
Target Protein Preparation: 1.1. Load the 3D crystal structure of the target kinase (e.g., MAP2K) into the this compound workspace. 1.2. Remove all water molecules and non-interacting ions from the structure. 1.3. Add polar hydrogens and compute Gasteiger charges to assign correct atom types and partial charges.[10] 1.4. Perform energy minimization to relax the structure and remove steric clashes.
-
Ligand Library Preparation: 2.1. Import the 10,000-compound library in SDF or MOL2 format. 2.2. This compound will automatically generate 3D conformations, add hydrogens, and assign charges for each ligand.
-
Binding Site Definition: 3.1. Identify the ATP-binding site of the kinase. 3.2. Define the docking grid box dimensions (e.g., 20x20x20 Å) to encompass the entire active site.
-
Virtual Screening Execution: 4.1. Open the VSD module. 4.2. Set the prepared kinase as the receptor and the 10,000-compound library as the ligand set. 4.3. Configure the docking parameters: use the Lamarckian Genetic Algorithm with 50 runs.[11] 4.4. Execute the virtual screening job. This process computationally places each ligand into the target's binding site and calculates a score.[12][13]
-
Data Analysis and Hit Selection: 5.1. Once the screening is complete, sort the results by docking score in descending order. 5.2. Select the top 100 compounds for further analysis. 5.3. Visually inspect the binding pose of each of the top 100 hits. Analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. 5.4. Select the top 5 candidates that exhibit favorable interactions and diverse chemical scaffolds for subsequent pathway simulation.
Data Presentation: Top 5 Candidate Inhibitors
| Candidate ID | Docking Score (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
| OChem-001 | -11.2 | 3 | LYS-97, ASP-208 |
| OChem-002 | -10.8 | 2 | LYS-97, GLU-115 |
| OChem-003 | -10.5 | 4 | ASP-208, SER-212, VAL-24 |
| OChem-004 | -10.1 | 2 | LYS-97, MET-146 |
| OChem-005 | -9.9 | 3 | ASP-208, PHE-209 |
Protocol 2: Simulation of Lead Compound Effect on MAPK/ERK Signaling
This protocol describes how to use the PSIM module to predict the downstream effect of a lead compound (e.g., OChem-001 from Protocol 1) on the MAPK/ERK signaling pathway.
Objective: To simulate and quantify the inhibitory effect of OChem-001 on the phosphorylation cascade from MAP2K to ERK and downstream transcription factors.
Signaling Pathway Diagram: MAPK/ERK Cascade
Caption: Inhibition of the MAPK/ERK signaling pathway by a lead compound.
Methodology
-
Pathway Setup: 1.1. Open the PSIM module in this compound. 1.2. Select the pre-built "MAPK/ERK Signaling Pathway" template. The template includes all core proteins (Ras, Raf, MEK, ERK) and their kinetic parameters.[6][7] 1.3. The pathway is initiated by a signal activating a cell surface receptor, leading to the activation of Ras, which then activates the three-tiered kinase module.[6][8]
-
Control Simulation (Baseline): 2.1. Run a baseline simulation for 60 minutes (simulated time) without any inhibitor. 2.2. This simulation will model the normal phosphorylation cascade where each kinase activates the next one in the sequence. 2.3. Record the maximum phosphorylation levels of MEK, ERK, and the downstream transcription factor (TF).
-
Inhibitor Simulation: 3.1. Introduce the lead compound OChem-001 into the simulation. 3.2. Define the interaction: OChem-001 binds to MEK (MAP2K) with an inhibitory constant (Ki) derived from its docking score (e.g., estimated Ki = 50 nM). 3.3. Set the concentration of OChem-001 to be simulated (e.g., 100 nM). 3.4. Run the simulation for 60 minutes.
-
Data Analysis: 4.1. Compare the maximum phosphorylation levels of MEK, ERK, and TF from the inhibitor simulation to the baseline simulation. 4.2. Calculate the percentage of inhibition for each component. 4.3. Generate a comparative table summarizing the results.
Data Presentation: Pathway Simulation Results
| Pathway Component | Baseline Max. Phosphorylation (%) | OChem-001 Max. Phosphorylation (%) | Inhibition (%) |
| MEK (MAP2K) | 100 | 15.2 | 84.8 |
| ERK (MAPK) | 100 | 22.5 | 77.5 |
| Transcription Factor | 100 | 28.1 | 71.9 |
These results predict that OChem-001 is an effective inhibitor of the MAPK/ERK pathway, significantly reducing the signal propagation to the nucleus. This provides a strong rationale for the experimental validation of the compound.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 5. Virtual screening - Wikipedia [en.wikipedia.org]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Molecular Docking - An easy protocol [protocols.io]
- 12. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
Application Notes & Protocols: Optically-Controlled Tools for High-Throughput Screening Assays
Introduction
These application notes provide a comprehensive overview of the use of optically-controlled tools in high-throughput screening (HTS) assays. While the term "OChemSPC" refers to a specific phospholipid, 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine, it is likely that the intended topic of interest was Optochemically-Switchable Proteins and Compounds for HTS.[1] This document will focus on the application of such light-sensitive molecular tools, which offer unprecedented spatiotemporal control over cellular processes, making them invaluable for modern drug discovery and basic research.[2][3][4]
Optogenetic and photopharmacological approaches utilize light to control the activity of proteins and small molecules with high precision.[2][3] This allows for the development of novel cellular assays that are amenable to HTS formats, providing significant advantages over traditional chemical induction methods, such as reduced cost and waste.[5][6] These tools enable the investigation of a wide range of biological targets, including ion channels, G-protein coupled receptors (GPCRs), and various signaling pathways.[5][7][8][9]
Key Optically-Controlled Tools for HTS
A variety of light-sensitive tools have been developed and adapted for HTS applications. These can be broadly categorized as follows:
-
Optogenetic Actuators: These are genetically encoded proteins that can be activated or deactivated by light to control cellular functions.
-
Channelrhodopsins (ChRs): Light-gated ion channels that can be used to depolarize or hyperpolarize cell membranes with millisecond precision.[10] They are particularly useful for studying voltage-gated ion channels and neuronal activity.[11]
-
Light-Activated G-Protein Coupled Receptors (Opto-GPCRs): Chimeric receptors that combine the light-sensing domain of an opsin with the intracellular domains of a target GPCR, allowing for light-inducible activation of specific G-protein signaling pathways.[10][12]
-
Photoswitchable Enzymes and Transcription Factors: Engineered proteins whose enzymatic activity or ability to regulate gene expression can be controlled by light.
-
-
Photoactivatable Probes and Caged Compounds: These are small molecules that are biologically inactive until they are "uncaged" by a flash of light.[13] This approach allows for the precise delivery of active compounds to specific cells or subcellular locations at defined times.[13]
-
Photoconvertible Fluorescent Proteins: Proteins like Dendra2 that change their fluorescent properties upon exposure to a specific wavelength of light.[14] These are valuable for tracking protein synthesis, degradation, and localization in HTS formats.[14]
Data Presentation: Properties of Common Optically-Controlled Tools
The following table summarizes key quantitative data for a selection of commonly used optically-controlled tools in HTS.
| Tool Category | Specific Tool | Excitation Wavelength (nm) | Emission Wavelength (nm) | Response Time | Key Applications in HTS |
| Optogenetic Actuators | Channelrhodopsin-2 (ChR2) | ~470 (Blue) | N/A | Milliseconds | Modulation of ion channel activity, neuronal screening |
| Opto-β2AR (Opto-GPCR) | ~500 (Green) | N/A | Seconds to minutes | Screening for GPCR modulators, studying Gs signaling | |
| LightOn (Photoswitchable Transcription Factor) | ~467 (Blue) | N/A | Hours (for gene expression) | Gene expression studies, identifying pathway modulators | |
| Photoactivatable Probes | Caged Glutamate | ~350 (UV) | N/A | Milliseconds | Studying glutamate receptors, neuronal excitability |
| Caged Calcium | ~365 (UV) | N/A | Milliseconds | Investigating calcium signaling pathways | |
| Photoconvertible Proteins | Dendra2 | Green to Red Conversion: ~405 (Violet) | Green: ~507, Red: ~573 | Seconds to minutes (for conversion) | Protein turnover assays, cell lineage tracing |
Experimental Protocols
Protocol 1: HTS Assay for State-Dependent Ion Channel Blockers using Channelrhodopsin
This protocol describes a general method for identifying state-dependent inhibitors of voltage-gated sodium channels (NaV) in a 384-well format using a cell line co-expressing the NaV channel of interest and Channelrhodopsin-2 (ChR2).
Materials:
-
HEK293 cells stably co-expressing the target NaV channel and ChR2.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Compound library dissolved in DMSO.
-
384-well black, clear-bottom microplates.
-
Automated liquid handling system.
-
HTS plate reader with integrated light source for optical stimulation (e.g., FLIPR Tetra or FDSS).[11]
Methodology:
-
Cell Plating: Seed the stable cell line into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds from the library to the assay plates using an automated liquid handler. Include appropriate controls (vehicle and positive control).
-
HTS Measurement: a. Place the assay plate into the HTS instrument. b. Record a baseline fluorescence reading. c. Apply a light stimulus (e.g., 470 nm) to activate ChR2, causing cell depolarization and subsequent opening of the NaV channels. d. Simultaneously record the change in fluorescence of the membrane potential dye. e. To assess state-dependence, apply different light stimulation protocols to hold the channels in different conformational states (resting, activated, inactivated).[15]
-
Data Analysis: Calculate the change in fluorescence in response to the light stimulus for each well. Identify "hits" as compounds that significantly inhibit the fluorescence change in a state-dependent manner.
Protocol 2: HTS Assay for GPCR Modulators using Light-Activated GPCRs and a cAMP Biosensor
This protocol outlines a method for screening for modulators of a Gs-coupled GPCR using a light-activated version of the receptor and a genetically encoded cAMP biosensor.
Materials:
-
HEK293 cells stably co-expressing the Opto-GPCR and a cAMP biosensor (e.g., a FRET-based sensor).
-
Assay medium.
-
Compound library.
-
384-well microplates.
-
Automated liquid handler.
-
HTS plate reader with dual-emission detection capabilities and an appropriate light source for receptor activation.
Methodology:
-
Cell Plating: Seed the stable cell line into 384-well plates and incubate overnight.
-
Compound Addition: Add test compounds to the assay plates.
-
HTS Measurement: a. Place the plate in the HTS reader and measure baseline FRET ratio. b. Apply a light stimulus of the appropriate wavelength to activate the Opto-GPCR. c. Record the change in the FRET ratio over time, which corresponds to the change in intracellular cAMP levels.
-
Data Analysis: Normalize the FRET ratio changes to controls. Identify agonists as compounds that enhance the light-induced cAMP signal and antagonists as those that reduce it.
Mandatory Visualizations
Caption: Light-activated GPCR signaling pathway for HTS.
Caption: General experimental workflow for optogenetic HTS.
References
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. Optogenetic methods in drug screening: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optogenetic control of intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optogenetics: The Art of Illuminating Complex Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optolumina.com [optolumina.com]
- 6. Light Activated Inducers of GPCR Activity for Screening Novel Therapeutics | Explore Technologies [techfinder.stanford.edu]
- 7. Optogenetic approaches to drug discovery in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac optogenetics: shining light on signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axxam.com [axxam.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Photoactivatable probes - Wikipedia [en.wikipedia.org]
- 14. A high-throughput screening assay using a photoconvertable protein for identifying inhibitors of transcription, translation, or proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging Using OChemsPC-Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of in vivo imaging and targeted drug delivery, the stability and circulation time of nanocarriers are paramount for achieving optimal imaging contrast and therapeutic efficacy. OChemsPC (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a novel sterol-modified phospholipid designed to enhance the in vivo stability of liposomal formulations. Unlike traditional liposomes that incorporate free cholesterol, this compound covalently links a cholesterylhemisuccinoyl moiety to the phospholipid backbone. This modification significantly reduces the exchange of the sterol component with other biological membranes, leading to liposomes with superior serum stability and potentially altered pharmacokinetic profiles.[1][2][3]
These application notes provide a detailed protocol for the preparation of this compound-containing liposomes encapsulating a near-infrared (NIR) fluorescent imaging agent and their subsequent use for in vivo imaging in a murine tumor model. The protocol leverages the enhanced stability conferred by this compound to visualize liposome biodistribution and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.
Principle of this compound-Liposome Mediated In Vivo Imaging
The use of this compound in liposomal formulations for in vivo imaging is predicated on its ability to form stable vesicles that can encapsulate and transport imaging agents through the bloodstream. The enhanced stability of these liposomes minimizes premature leakage of the imaging agent and reduces uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][3] This extended circulation allows for greater accumulation of the liposomes in tissues with fenestrated vasculature, such as solid tumors, through the EPR effect. By encapsulating a near-infrared (NIR) fluorescent dye, the biodistribution and tumor targeting of these advanced liposomes can be non-invasively monitored in real-time using in vivo fluorescence imaging systems.
Logical Pathway for Liposome Targeting
Caption: Passive targeting of tumors by this compound-liposomes via the EPR effect.
Experimental Protocols
Protocol 1: Preparation of this compound-Liposomes with Encapsulated NIR Dye
This protocol describes the preparation of liposomes composed of DSPC, this compound, and DSPE-PEG(2000) encapsulating a near-infrared fluorescent dye (e.g., Indocyanine Green, ICG) using the thin-film hydration and extrusion method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (this compound)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
Indocyanine Green (ICG) or other suitable NIR dye
-
Chloroform and Methanol (analytical grade)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DSPC, this compound, and DSPE-PEG(2000) in a chloroform/methanol mixture (e.g., 2:1 v/v) to achieve a molar ratio of 55:40:5.
-
Add the NIR dye to the lipid solution. The amount will depend on the desired loading and the specific dye used.
-
Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing the flask. The volume of PBS will determine the final lipid concentration. This process forms multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes.
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Extrude the liposome suspension through the membrane 11-21 times to produce unilamellar vesicles of a defined size.
-
-
Purification and Characterization:
-
Remove unencapsulated dye by size exclusion chromatography or dialysis.
-
Characterize the liposomes for size distribution and zeta potential using a DLS instrument. The expected particle size should be around 100-120 nm with a low polydispersity index (PDI < 0.2).
-
Quantify the encapsulated dye concentration using UV-Vis spectrophotometry after lysing the liposomes with a suitable detergent (e.g., Triton X-100).
-
Protocol 2: In Vivo Fluorescence Imaging of this compound-Liposomes
This protocol outlines the procedure for intravenous administration of the prepared liposomes to tumor-bearing mice and subsequent imaging.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)
-
Prepared this compound-Liposomes with encapsulated NIR dye
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (IVIS) with appropriate NIR filters
-
Animal restrainers
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using an isoflurane chamber.
-
Once anesthetized, transfer the mouse to the imaging system's stage, maintaining anesthesia via a nose cone.
-
-
Baseline Imaging:
-
Acquire a pre-injection (baseline) fluorescence image of the mouse to determine the level of background autofluorescence.
-
-
Liposome Administration:
-
Dilute the this compound-liposome suspension in sterile saline to the desired concentration. A typical dose is 10-15 mg lipid per kg body weight.
-
Administer the liposome suspension via intravenous (tail vein) injection.
-
-
Image Acquisition:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.
-
Ensure consistent imaging parameters (exposure time, binning, f/stop) across all time points for quantitative analysis.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and other organs (e.g., liver, spleen) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio at each time point to assess targeting efficiency.
-
Experimental Workflow
Caption: Workflow for this compound-liposome preparation and in vivo imaging.
Data Presentation
The following tables present hypothetical but representative quantitative data that could be obtained from the described experiments.
Table 1: Physicochemical Properties of Liposome Formulations
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-Liposome | 108 ± 5 | 0.15 | -25.3 ± 2.1 | 92 |
| Control Liposome (with Cholesterol) | 112 ± 6 | 0.18 | -22.8 ± 1.9 | 89 |
Table 2: In Vivo Biodistribution of NIR Dye-Liposomes at 24h Post-Injection
| Organ | This compound-Liposome (% Injected Dose / g tissue) | Control Liposome (% Injected Dose / g tissue) |
| Tumor | 8.5 ± 1.2 | 5.9 ± 0.9 |
| Blood | 12.1 ± 2.5 | 6.7 ± 1.8 |
| Liver | 15.3 ± 3.1 | 22.4 ± 4.5 |
| Spleen | 10.8 ± 2.0 | 18.1 ± 3.3 |
| Kidneys | 2.1 ± 0.5 | 2.5 ± 0.7 |
Table 3: Pharmacokinetic Parameters of Liposome Formulations
| Formulation | Half-life (t½) (hours) | Area Under the Curve (AUC) (%ID·h/mL) |
| This compound-Liposome | 18.2 | 250.6 |
| Control Liposome (with Cholesterol) | 10.5 | 145.8 |
Conclusion
The use of this compound in liposomal formulations offers a promising strategy to enhance their stability and in vivo performance. The provided protocols detail a robust method for preparing and imaging these advanced nanocarriers. The expected results, including prolonged circulation and increased tumor accumulation, highlight the potential of this compound-based liposomes for developing more effective imaging probes and drug delivery systems. Researchers are encouraged to adapt these protocols to their specific imaging agents and disease models to explore the full potential of this technology.
References
Application Note: Quantitative Analysis of Oxidized Cholesteryl Esters (OChemsPCs) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized cholesteryl esters (OChemsPCs) are increasingly recognized as important bioactive lipids involved in the pathophysiology of various diseases, particularly atherosclerosis.[1] These molecules are formed by the oxidation of cholesteryl esters containing polyunsaturated fatty acids and can be found in oxidized low-density lipoprotein (oxLDL) and atherosclerotic lesions.[1][2] Accurate quantification of specific OChemsPC species in biological matrices is crucial for understanding their roles as disease biomarkers and for the development of novel therapeutic strategies. This application note provides a detailed protocol for the sensitive and specific quantification of OChemsPCs using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes a robust sample preparation procedure involving liquid-liquid extraction to isolate lipids from biological samples. The extracted lipids are then separated using reverse-phase liquid chromatography (LC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach allows for the selective and sensitive quantification of various this compound species.
Quantitative Data Summary
The following table summarizes the typical quantitative performance of the described LC-MS/MS method for the analysis of representative OChemsPCs. These values are indicative and may vary depending on the specific instrument and laboratory conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (pg on column) | LOQ (ng/mL) | Linearity (R²) |
| CE 18:2-OH | 665.6 | 369.3 | 5.0 | 0.15 | >0.995 |
| CE 18:2=O | 663.6 | 369.3 | 4.5 | 0.12 | >0.996 |
| CE 20:4-OH | 691.6 | 369.3 | 6.0 | 0.20 | >0.994 |
| CE 20:4=O | 689.6 | 369.3 | 5.5 | 0.18 | >0.995 |
| 7-keto-CE | 683.6 | 367.3 | 7.0 | 0.25 | >0.993 |
| 7-OH-CE | 685.6 | 369.3, 385.3 | 6.5 | 0.22 | >0.994 |
Note: The precursor and product ions may vary depending on the adduct ion formed (e.g., [M+NH₄]⁺, [M+H]⁺). The values presented are for commonly observed adducts. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical instrument performance for similar oxidized lipids.[3][4]
Experimental Protocols
Sample Preparation (from Plasma)
Materials:
-
Plasma samples
-
Butylated hydroxytoluene (BHT)
-
Internal Standard (IS) solution (e.g., d7-cholesteryl oleate)
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution (LC-MS grade water)
-
Nitrogen or Argon gas
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a suitable internal standard solution.
-
Add 10 µL of BHT solution (10 mg/mL in methanol) to prevent further oxidation.
-
Perform a liquid-liquid extraction using a modified Folch method: a. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample. b. Vortex vigorously for 2 minutes. c. Add 0.5 mL of 0.9% NaCl solution. d. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or argon gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium formate in water
-
Mobile Phase B: 10 mM ammonium formate in acetonitrile/isopropanol (90:10, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 350 °C
-
Capillary Voltage: 3.5 kV
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each target this compound and the internal standard. Oxidation on the fatty acyl chain typically yields a characteristic fragment ion at m/z 369 (the unmodified cholestenyl cation), while oxidation on the cholesterol ring can produce fragment ions at m/z 367 or 385.[5][6][7]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of this compound-induced inflammation.
Discussion
The presented LC-MS/MS method provides a robust and sensitive platform for the quantification of OChemsPCs in biological samples. Careful sample preparation, including the addition of an antioxidant like BHT, is critical to prevent artifactual oxidation during the analytical process. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and matrix effects.
The chromatographic separation is designed to resolve different this compound isomers, which is important as their biological activities can differ. The high selectivity of MRM detection allows for accurate quantification even in complex biological matrices.
The biological significance of OChemsPCs is an active area of research. Studies have shown that these oxidized lipids can stimulate endothelial cells to bind monocytes, a key event in the initiation of atherosclerosis.[2] This process is thought to be mediated through signaling pathways involving Protein Kinase C (PKC) and the ERK1/2 pathway.[2] Furthermore, OChemsPCs have been shown to activate macrophages through Toll-like receptor 4 (TLR4), leading to inflammatory responses.[1][8] The ability to accurately measure specific this compound species will be invaluable in further elucidating these pathways and their roles in disease.
Conclusion
This application note provides a comprehensive protocol for the quantification of OChemsPCs by LC-MS/MS. This method offers the specificity and sensitivity required for the analysis of these important bioactive lipids in various research and development settings. The provided protocols and data serve as a valuable resource for scientists investigating the roles of oxidized lipids in health and disease.
References
- 1. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. | Semantic Scholar [semanticscholar.org]
- 8. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing Cellular Membranes with OChemsPC-Based Fluorescent Probes in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC) is a unique sterol-modified phospholipid that enhances the stability of lipid bilayers. Its structural similarity to natural membrane components makes it a valuable tool in biophysical studies and for the development of liposomal drug delivery systems. The visualization of this compound within cellular membranes provides critical insights into its distribution, dynamics, and interactions with other membrane components. This application note details the use of fluorescently labeled this compound in fluorescence microscopy for studying lipid rafts and monitoring liposomal drug delivery. While a specific fluorescent version of this compound is not commercially ubiquitous, this document outlines the principles and protocols for the use of a hypothetically labeled this compound, for instance with a nitrobenzoxadiazole (NBD) fluorophore attached to the oleoyl chain (this compound-NBD), drawing parallels from established fluorescent lipid analogs.
Principle
Fluorescently labeling this compound allows for its direct visualization in the plasma membrane and internal membranes of living or fixed cells using fluorescence microscopy. The cholesterol moiety of this compound is expected to influence its partitioning into specific membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. By tracking the fluorescence signal, researchers can study the localization of this compound, its role in lipid raft organization, and the fate of this compound-containing liposomes.
Applications
-
Lipid Raft Dynamics: Investigate the partitioning of this compound into lipid rafts and its effect on their stability and organization.
-
Drug Delivery: Monitor the cellular uptake, intracellular trafficking, and cargo release of liposomes formulated with this compound.
-
Membrane Biophysics: Study the influence of this compound on membrane fluidity, curvature, and protein-lipid interactions.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for a fluorescent this compound analog (e.g., this compound-NBD) based on typical performance of similar fluorescent lipid probes.
Table 1: Photophysical Properties of a Hypothetical this compound-NBD Probe
| Property | Value |
| Excitation Maximum (nm) | ~460 |
| Emission Maximum (nm) | ~535 |
| Quantum Yield | 0.3 - 0.5 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~25,000 |
| Recommended Laser Line (nm) | 458 or 470 |
| Recommended Emission Filter | 500 - 550 nm |
Table 2: Comparison of this compound-NBD Partitioning in Model Membranes
| Membrane Composition | Partition Coefficient (Kp) | Interpretation |
| DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | 1.2 | Low partitioning into liquid-disordered phase. |
| DPPC/Cholesterol (4:1) (dipalmitoylphosphatidylcholine) | 3.5 | Preferential partitioning into liquid-ordered (raft-like) phase. |
| Cell-derived Giant Plasma Membrane Vesicles (GPMVs) | 2.8 | Strong association with cholesterol-rich domains in a native-like membrane. |
Experimental Protocols
Protocol 1: Labeling Live Cells with this compound-NBD for Lipid Raft Visualization
Materials:
-
This compound-NBD stock solution (1 mg/mL in ethanol or chloroform)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
HEPES-buffered saline (HBS)
-
Live-cell imaging medium
-
Glass-bottom imaging dishes
-
Cultured mammalian cells (e.g., HeLa, CHO)
Procedure:
-
Probe Preparation:
-
Evaporate a small aliquot of the this compound-NBD stock solution under a stream of nitrogen to form a thin film.
-
Resuspend the lipid film in HBS containing 1 mg/mL fatty acid-free BSA by vortexing to create a 100 µM working solution. This complex facilitates the delivery of the lipid to the cells.
-
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed HBS.
-
Incubate the cells with the this compound-NBD/BSA complex (diluted to a final concentration of 1-5 µM in live-cell imaging medium) for 15-30 minutes at 37°C.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
-
Imaging:
-
Image the cells immediately using a confocal or widefield fluorescence microscope equipped with appropriate filters for the NBD fluorophore (e.g., excitation at 470 nm, emission at 500-550 nm).
-
For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
-
Protocol 2: Monitoring Cellular Uptake of this compound-NBD Liposomes
Materials:
-
This compound-NBD
-
Other lipids for liposome formulation (e.g., DOPC, cholesterol)
-
Fluorescent cargo (e.g., calcein, doxorubicin)
-
Liposome extrusion equipment
-
Cultured cells in glass-bottom dishes
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform including this compound-NBD (e.g., 5 mol%) and other desired lipids.
-
Create a thin lipid film by evaporating the solvent under nitrogen.
-
Hydrate the lipid film with a buffer containing the fluorescent cargo to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar liposomes.
-
Remove unencapsulated cargo using size exclusion chromatography.
-
-
Cell Treatment:
-
Wash cultured cells with pre-warmed imaging medium.
-
Add the this compound-NBD labeled liposomes (containing fluorescent cargo) to the cells at a desired concentration.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images using a confocal microscope.
-
Use two channels to visualize the liposome membrane (this compound-NBD) and the encapsulated cargo.
-
Acquire images at regular intervals (e.g., every 5-10 minutes) for several hours to track liposome binding, internalization, and cargo release.
-
Visualizations
Caption: Workflow for labeling live cells with this compound-NBD.
Caption: Hypothetical role of this compound in a lipid raft signaling platform.
Caption: Workflow for monitoring drug delivery with this compound-NBD liposomes.
Troubleshooting & Optimization
OChemsPC Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with OChemsPC (1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a synthetic, sterol-modified phospholipid.[1][2][3] Its unique structure, combining a cholesterol moiety with a phosphatidylcholine backbone, makes it a valuable tool in biophysical studies of membranes and for improving the stability and efficacy of liposomal drug delivery systems.[3][4][5] Proper solubilization is critical for the successful formulation of this compound into liposomes and other delivery vehicles, directly impacting the stability, drug encapsulation efficiency, and overall performance of the final product.[6]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound, being a lipid-based molecule, is generally soluble in non-polar organic solvents and has low solubility in aqueous solutions. For initial solubilization, chlorinated solvents are often effective. A co-solvent system may also be necessary for certain applications, especially when transitioning to an aqueous phase.
Q3: My this compound solution appears cloudy or hazy. What could be the cause?
A cloudy or hazy appearance typically indicates incomplete dissolution or the formation of aggregates. This can be caused by several factors, including:
-
Inappropriate solvent: The polarity of the solvent may not be suitable for this compound.
-
Low temperature: Solubility of lipids often decreases at lower temperatures.
-
Insufficient mixing: Vigorous mixing or sonication may be required to fully dissolve the lipid.
-
Presence of moisture: Traces of water in organic solvents can lead to the formation of micelles or larger aggregates.
Q4: Can I heat the solvent to improve the solubility of this compound?
Gentle warming can often improve the solubility of lipids. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. It is recommended to warm the solvent slightly (e.g., to 30-40°C) and vortex or sonicate to aid dissolution. Always refer to the manufacturer's technical data sheet for specific temperature stability information.
Q5: How can I improve the solubility of this compound in my formulation?
Several strategies can be employed to enhance the solubility of this compound:
-
Solvent Optimization: Experiment with different organic solvents or co-solvent systems.
-
pH Adjustment: For certain formulations, adjusting the pH of the aqueous phase can influence the charge and solubility of the lipid headgroup.
-
Use of Surfactants: The addition of a biocompatible surfactant can aid in the dispersion of this compound in aqueous media.
-
Sonication: Applying ultrasonic energy can break down aggregates and promote dissolution.
-
Extrusion: If preparing liposomes, passing the lipid suspension through a membrane with a defined pore size can improve homogeneity and apparent solubility.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: this compound powder is not dissolving in the chosen organic solvent.
| Possible Cause | Recommended Solution |
| Incorrect Solvent Choice | This compound is a large, amphiphilic molecule. Start with a non-polar solvent like chloroform or dichloromethane.[8] If issues persist, try a co-solvent system, such as chloroform with a small amount of methanol. |
| Insufficient Solvent Volume | Increase the volume of the solvent to ensure the concentration of this compound is below its saturation point. |
| Low Temperature | Gently warm the solvent to 30-40°C while stirring or vortexing. Avoid excessive heat to prevent degradation. |
| Inadequate Mixing | Use a vortex mixer for several minutes. For stubborn dissolution, use a bath sonicator to provide additional energy for dispersion. |
| Poor Quality Solvent | Ensure the organic solvent is of high purity and anhydrous. The presence of water can significantly hinder the dissolution of lipids. |
Problem: The this compound solution is hazy or contains visible particulates.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | Continue vortexing or sonication. If the solution does not clear, consider the possibility of reaching the solubility limit. |
| Aggregation | This can occur if traces of water are present or if the concentration is too high. Try diluting the solution or using a freshly opened bottle of anhydrous solvent. |
| Precipitation upon Standing | The solution may be supersaturated. Maintain a slightly elevated temperature or use a co-solvent to improve stability. |
Problem: this compound precipitates when an aqueous solution is added.
| Possible Cause | Recommended Solution |
| Rapid Change in Polarity | Add the aqueous solution slowly and with vigorous stirring or vortexing to allow for gradual mixing and prevent localized high concentrations that can lead to precipitation. |
| pH of the Aqueous Phase | The charge of the phosphocholine headgroup can be influenced by pH. Ensure the pH of your aqueous buffer is appropriate for your application, typically in the neutral range. |
| Ionic Strength of the Aqueous Phase | High salt concentrations can sometimes affect lipid solubility. Consider using a buffer with a lower ionic strength. |
Experimental Protocols
Protocol 1: Qualitative Solubility Testing of this compound
This protocol provides a general method for assessing the qualitative solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., Chloroform, Dichloromethane, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Water)
-
Small glass vials with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1 mg of this compound powder to separate labeled vials.
-
Add 1 mL of each test solvent to the corresponding vial.
-
Cap the vials securely and vortex for 2 minutes at room temperature.
-
Visually inspect each vial for dissolution. Note whether the solution is clear, hazy, or if solid particles remain.
-
If not fully dissolved, gently warm the vial to approximately 37°C and vortex again for 1 minute.
-
Record the solubility as "Soluble," "Slightly Soluble," or "Insoluble" for each solvent at both temperatures.
Expected Qualitative Solubility of this compound:
| Solvent | Polarity | Expected Solubility |
| Chloroform | Non-polar | Soluble |
| Dichloromethane | Non-polar | Soluble |
| Hexane | Non-polar | Slightly Soluble to Insoluble |
| Methanol | Polar | Slightly Soluble |
| Ethanol | Polar | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble (may require warming)[9][10] |
| Water | Polar | Insoluble[11][12] |
Note: This table provides expected trends based on the general solubility of similar lipids.[7][13] Actual quantitative solubility may vary.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues during experimental procedures.
Caption: A flowchart for troubleshooting this compound solubility issues.
References
- 1. biologyreader.com [biologyreader.com]
- 2. medium.com [medium.com]
- 3. byjus.com [byjus.com]
- 4. Maximum solubility of cholesterol in phosphatidylcholine and phosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterol-modified phospholipids: cholesterol and phospholipid chimeras with improved biomembrane properties. | Sigma-Aldrich [sigmaaldrich.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 12. scribd.com [scribd.com]
- 13. ANALYSIS OF LIPIDS [people.umass.edu]
Optimizing OChemsPC Working Concentration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for OChemsPC (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the working concentration of this compound in your experiments. As a sterol-modified phospholipid, this compound offers unique advantages in stabilizing liposomal formulations for biophysical studies and drug delivery applications.[1][2][3] This resource is designed to address specific issues you may encounter and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for preparing this compound-containing liposomes?
A1: A general starting point for the total lipid concentration, including this compound, is between 10 to 25 mg/mL in a suitable buffer. The optimal concentration will depend on the specific application and the other lipids in the formulation. For basic liposome preparation, you can dissolve the lipid mixture in an organic solvent like chloroform or a chloroform:methanol mixture before forming a lipid film.[4][5]
Q2: What is the optimal molar ratio of this compound in a liposome formulation?
A2: this compound can be used as the sole lipid component to form stable liposomes.[1] When mixed with other phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), a molar ratio equivalent to about 30 mole percent of free cholesterol is a critical concentration where the thermotropic phase transition of the mixed lipid bilayer is eliminated.[1] For formulations with cholesteryl hemisuccinate (a related compound) and DPPC, ratios above 1:50 (CHEMS:DPPC) were found to be necessary for efficient vesicle formation, with ratios above 0.1 resulting in the formation of unilamellar vesicles.
Q3: How does this compound affect the stability of liposomes?
A3: this compound is designed to increase liposome stability. Unlike free cholesterol, which can be rapidly extracted from liposomes by serum components or other membranes, the covalent linkage of the cholesterol moiety in this compound significantly reduces its exchange between bilayers.[1][6] This leads to liposomes that are exceptionally resistant to content leakage in the presence of serum.[1]
Q4: Can this compound be used for in vivo applications?
A4: Yes, this compound is intended for use in improving liposomal drug delivery, including for in vivo applications.[1][2][3] Its enhanced stability in biological fluids makes it a promising candidate for systemic drug delivery. However, specific in vivo working concentrations are highly dependent on the animal model, the drug being delivered, and the target tissue. It is recommended to start with concentrations similar to those used for conventional liposomal formulations and optimize from there.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Aggregation of this compound-containing liposomes | High concentration of sterol-modified lipids can sometimes lead to aggregation. Insufficient surface charge can also be a factor. | - Incorporate Charged Lipids: Include a small percentage (e.g., 5-10 mol%) of a charged lipid such as phosphatidylglycerol (PG) or phosphatidylserine (PS) to increase electrostatic repulsion between liposomes. - Add PEGylated Lipids: Incorporate a small percentage of a PEGylated lipid (e.g., DSPE-PEG) to provide a steric barrier that prevents aggregation. - Optimize pH and Ionic Strength: Maintain a pH close to neutral (7.0-7.4) and use a buffer with low ionic strength to maximize electrostatic repulsion.[3][7][8] |
| Low Encapsulation Efficiency | The physicochemical properties of the drug and the lipid composition can affect encapsulation. The high rigidity of sterol-rich membranes might hinder the encapsulation of some molecules. | - Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal loading capacity. - Choose an Appropriate Loading Method: For hydrophilic drugs, passive loading during hydration of the lipid film is common. For lipophilic drugs, incorporation into the lipid mixture before film formation is effective. For some drugs, active loading methods may be necessary. - Adjust Lipid Composition: While this compound enhances stability, including other phospholipids with different headgroups or acyl chain lengths might improve drug partitioning into the liposome. |
| Inconsistent Liposome Size | The preparation method, particularly the extrusion or sonication steps, greatly influences vesicle size and polydispersity. | - Ensure Proper Hydration: Hydrate the lipid film above the phase transition temperature (Tc) of all lipid components to ensure proper swelling and formation of multilamellar vesicles (MLVs). - Optimize Extrusion: Perform extrusion through polycarbonate membranes with a defined pore size. Multiple passes (e.g., 10-20) through the membrane are recommended to achieve a uniform size distribution. - Control Sonication Parameters: If using sonication, carefully control the power, duration, and temperature to avoid lipid degradation and achieve the desired size. |
| Poor Cellular Uptake | The surface properties of the liposomes (size, charge, and surface chemistry) dictate their interaction with cells. | - Optimize Size: For many cell types, a size range of 100-200 nm is optimal for cellular uptake. - Modify Surface Charge: Cationic liposomes often show enhanced uptake due to electrostatic interactions with the negatively charged cell membrane. However, this can also lead to toxicity. Anionic or neutral liposomes may be taken up through different endocytic pathways. - Add Targeting Ligands: For receptor-mediated uptake, conjugate targeting ligands (e.g., antibodies, peptides) to the liposome surface. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound.
Materials:
-
This compound
-
Other desired lipids (e.g., DOPC, DPPC)
-
Chloroform or a 2:1 (v/v) chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in the organic solvent in a round-bottom flask. A typical starting total lipid concentration is 10-20 mg/mL.
-
Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept above the phase transition temperature of the lipid with the highest Tc.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the lipid film by rotating the flask in a water bath set above the Tc of the lipids for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form unilamellar vesicles of a defined size.
-
The resulting liposome suspension can be stored at 4°C.
-
Caption: Workflow for preparing this compound liposomes.
Protocol 2: Cellular Uptake Assay of this compound Liposomes
This protocol outlines a method to assess the internalization of fluorescently labeled this compound liposomes by cultured cells using flow cytometry.
Materials:
-
Fluorescently labeled this compound liposomes (e.g., containing a lipophilic dye like DiI or DiD)
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Liposome Incubation:
-
Prepare different concentrations of the fluorescently labeled this compound liposomes in cell culture medium. A starting concentration of 50 µg/mL of total lipid can be used.[9]
-
Remove the old medium from the cells and add the liposome-containing medium.
-
Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells twice with cold PBS to remove non-internalized liposomes.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity of the cells.
-
Use untreated cells as a negative control to set the background fluorescence.
-
References
- 1. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Technical Support Center: Mitigating Off-Target Effects of OChemsPC
This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the small molecule kinase inhibitor, OChemsPC. The principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of this compound and why are they a concern?
A1: Off-target effects occur when this compound binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to several complications:
-
Cellular Toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.
-
Lack of Translatability: Promising preclinical results may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.
Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.
Q2: What are the initial signs of potential off-target effects in my experiments with this compound?
A2: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not recapitulated when the target gene is knocked out or knocked down using techniques like CRISPR-Cas9 or RNAi.
-
Unusually steep dose-response curves or high toxicity: The compound may be affecting multiple pathways, leading to a narrow therapeutic window.
-
Phenotypes that are inconsistent with the known biology of the target: If this compound elicits a cellular response that has not been previously associated with the intended target, it may be due to off-target activity.
Q3: What general strategies can I employ to reduce the off-target effects of this compound?
A3: A multi-pronged approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
-
Orthogonal Validation: Confirm the observed phenotype using at least two different methods. This can include using a structurally and mechanistically distinct inhibitor for the same target, and genetic validation (e.g., CRISPR-Cas9 knockout of the target).
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in a cellular context to confirm that it is engaging the target at the concentrations used in your experiments.
Troubleshooting Guides
Issue: Inconsistent results between this compound and another inhibitor for the same target.
This is a strong indication of potential off-target effects for one or both compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent inhibitor results.
Issue: High cellular toxicity observed at concentrations required for on-target effect.
This suggests that this compound may have off-target liabilities that are causing toxicity.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a detailed dose-response curve for both the on-target effect and cellular toxicity to determine if there is a concentration at which the on-target effect can be observed without significant toxicity.
-
Proteome-Wide Off-Target Profiling: Utilize unbiased techniques such as chemical proteomics or thermal proteome profiling to identify all cellular targets of this compound.
-
Medicinal Chemistry Optimization: If off-targets are identified that are likely responsible for the toxicity, consider synthesizing analogs of this compound with modifications designed to reduce binding to these off-targets while maintaining affinity for the primary target.
Data Presentation: Improving Kinase Inhibitor Selectivity
A key strategy to reduce off-target effects is to improve the selectivity of the inhibitor through medicinal chemistry. The following table presents a case study on the optimization of inhibitors for Tousled-like kinase 2 (TLK2), demonstrating how structural modifications can enhance potency and selectivity.
| Compound | Modification | TLK2 IC50 (nM) | Off-Target (FLT3) % Inhibition @ 0.5 µM | Off-Target (TRKC) % Inhibition @ 0.5 µM |
| 1 | Imidazole core | 240 | 85 | 90 |
| 2 | Pyrrole substitution | >1500 | 50 | 65 |
| 27 | Pyrrole with acetyl group | 150 | 30 | 40 |
| 35 | 2-substituted imidazole with carboxylic acid | 26 | 15 | 20 |
| 128 | Optimized analogue | <10 | <5 | <5 |
| Data adapted from a study on the discovery and optimization of narrow-spectrum TLK2 inhibitors.[2][3] |
This data illustrates a clear structure-activity relationship, where iterative chemical modifications led to a significant increase in potency for the target kinase (TLK2) and a reduction in activity against known off-targets (FLT3 and TRKC).
Experimental Protocols
In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The concentration of ATP should be close to the Km for each kinase to ensure accurate IC50 values.[4]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable method (e.g., radiometric assay measuring the incorporation of ³³P, or fluorescence-based assays).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Caption: Workflow for in vitro kinase selectivity profiling.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[2][3][5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Heat the cell lysates or intact cells to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods. A ligand-bound protein will be more thermally stable and thus more abundant in the supernatant at higher temperatures.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blotting or sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound. If the phenotype of the knockout cells matches the phenotype of the cells treated with this compound, it provides strong evidence that the effect of the compound is on-target.
This comprehensive guide provides a framework for understanding and mitigating the off-target effects of this compound. By employing a combination of careful experimental design, orthogonal validation techniques, and medicinal chemistry strategies, researchers can increase the confidence in their experimental results and develop more selective and effective chemical probes and therapeutics.
References
- 1. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A quantitative analysis of kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
OChemsPC & Oxidized Phospholipids: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of oxidized phospholipids.
A Note on Terminology: The term "OChemsPC" can refer to a specific, stable, sterol-modified phospholipid (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) from suppliers like Avanti Polar Lipids.[1] However, the challenges of stability, degradation, and complex biological activity are more commonly associated with OxPAPC (oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) , which is not a single molecule but a heterogeneous mixture of oxidized phospholipid species.[2][3] This guide will focus on the stability and degradation issues pertinent to OxPAPC and similar oxidized phospholipids, as these are frequent sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound/OxPAPC?
A: Proper storage is critical to prevent degradation. Lipids with polyunsaturated fatty acids are susceptible to oxidation and hydrolysis.[4]
-
As a Powder (Unsaturated Lipids): It is strongly discouraged to store unsaturated lipids like those that form OxPAPC as a powder. They are often hygroscopic and can quickly absorb moisture, leading to degradation.[4] If you receive it in this form, it is best to promptly dissolve it in a suitable organic solvent.
-
In Organic Solvent: Store solutions at -20°C or lower in a glass vial with a Teflon-lined cap.[4] The headspace of the vial should be flushed with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
-
Handling: When using, allow the vial to warm to room temperature before opening to prevent condensation of water into the solution. Use glass or stainless steel syringes/pipettes for transfers; avoid plastics, which can leach impurities into organic solvents.[4]
Q2: What is the primary cause of this compound/OxPAPC degradation?
A: The primary cause of degradation for phospholipids containing polyunsaturated fatty acyl chains is oxidation , typically initiated by free radicals.[5] This process, known as lipid peroxidation, attacks the double bonds in the fatty acid chains (like arachidonic acid in PAPC). This leads to a complex mixture of degradation products, including hydroperoxides, and fragmented species like aldehydes and ketones.[3][6] Hydrolysis of the ester linkages can also occur, especially with repeated freeze-thaw cycles or exposure to moisture.[7]
Q3: How does degradation affect my experimental results?
A: Degradation significantly alters the composition of your OxPAPC mixture, which can lead to inconsistent or erroneous results. The biological activity of OxPAPC is highly dependent on the specific oxidized species present.[3][6]
-
Altered Bioactivity: Full-length oxidized products may have barrier-protective and anti-inflammatory effects, while fragmented products can be pro-inflammatory and induce vascular leakage.[6] A degraded sample will have a different ratio of these species, changing the net biological effect.
-
Reproducibility Issues: Batch-to-batch variability is already a challenge with OxPAPC; degradation further complicates the ability to reproduce your own results or those from other labs.
Q4: Can I visually inspect my this compound/OxPAPC solution for degradation?
A: Visual inspection is not a reliable method for assessing degradation. While severe degradation might eventually cause discoloration or precipitation, significant changes in the molecular composition and bioactivity can occur long before they are visible. The most reliable method for assessing stability is through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in cell-based assays. | Degradation of Stock Solution: The composition of bioactive lipids has changed over time due to improper storage or handling. | 1. Prepare a fresh stock solution from a new vial of lyophilized powder. 2. Aliquot the stock solution into single-use glass vials to minimize freeze-thaw cycles and oxygen exposure. 3. Verify storage conditions (temperature, inert gas). 4. (Advanced) Analyze the composition of your old and new stock solutions using the LC-MS/MS protocol below to confirm degradation. |
| Unexpected biological effects (e.g., toxicity, opposite effect than expected). | Shift in Lipid Species Ratio: Degradation may have increased the concentration of fragmented, pro-inflammatory species relative to full-length, barrier-protective species.[3][6] | 1. Immediately discontinue use of the current stock solution. 2. Prepare a fresh solution and re-run the experiment. 3. Consider that high concentrations of even fresh OxPAPC can induce barrier dysfunction, while lower concentrations are protective.[3] Perform a dose-response curve to verify the effect. |
| Precipitate forms in the stock solution upon storage. | 1. Poor Solubility: The concentration may be too high for the chosen solvent. 2. Solvent Evaporation: A loose cap can lead to increased solute concentration. 3. Degradation: Degraded products may be less soluble. | 1. Gently warm the solution to 37°C and vortex to attempt redissolving. 2. If the precipitate remains, do not use the solution. 3. Prepare a new stock solution, ensuring the vial is sealed tightly with a Teflon-lined cap and Parafilm. |
Data on this compound/OxPAPC Stability
Quantitative data on the degradation rate of specific OxPAPC mixtures is highly dependent on the exact composition and experimental conditions. The following table summarizes the key factors influencing stability.
| Parameter | Condition | Impact on Stability | Recommended Practice |
| Temperature | -80°C vs. -20°C | Excellent | Ideal for long-term storage (>6 months). |
| -20°C | Good | Suitable for routine storage (up to 6 months).[1] | |
| 4°C (Refrigerator) | Poor | Significant degradation can occur in days. Avoid. | |
| Room Temperature | Very Poor | Rapid degradation. Use immediately after preparation. | |
| Oxygen Exposure | Stored under Inert Gas (Argon/Nitrogen) | Minimal Degradation | Strongly Recommended. Flushes out oxygen, preventing initiation of lipid peroxidation. |
| Stored in Air | High Degradation | Oxygen is a key reactant in the free-radical chain reaction that degrades unsaturated lipids.[5] | |
| Solvent | Ethanol, Chloroform, Methanol | Good | Use high-purity, anhydrous solvents. Store solutions under inert gas.[4] |
| Aqueous Buffers (e.g., PBS) | Poor | Very unstable. Prepare fresh for each experiment and use immediately. Hydrolysis and oxidation are accelerated. | |
| Freeze-Thaw Cycles | Single-Use Aliquots | Minimal Degradation | Best practice to maintain integrity. |
| Multiple Cycles | Moderate to High Degradation | Each cycle introduces risk of oxygen and moisture contamination. |
Experimental Protocols & Visualizations
Protocol 1: Preparation and Handling of this compound/OxPAPC Stock Solution
This protocol outlines the standard procedure for preparing a stable stock solution from a lyophilized powder.
Methodology:
-
Equilibration: Before opening, allow the sealed vial of lyophilized this compound/OxPAPC to warm to room temperature for at least 20-30 minutes. This prevents atmospheric water from condensing on the cold powder.
-
Solvent Addition: Under a gentle stream of inert gas (argon or nitrogen), add a suitable high-purity organic solvent (e.g., ethanol) to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex gently until the powder is fully dissolved. A brief sonication in a bath sonicator can aid dissolution if needed.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately dispense the stock solution into single-use glass vials with Teflon-lined caps.
-
Inert Gas Purge: Before sealing each aliquot, flush the headspace of the vial with inert gas for 15-30 seconds.
-
Storage: Tightly seal the vials, wrap the cap with Parafilm for extra security, and store at -20°C or -80°C in the dark.
Caption: Workflow for preparing stable this compound/OxPAPC stock solutions.
Protocol 2: General Workflow for Stability Assessment by LC-MS/MS
This protocol provides a general method to analyze the degradation of an this compound/OxPAPC sample.
Methodology:
-
Sample Preparation:
-
Take a known volume of your this compound/OxPAPC solution (e.g., from an old stock and a freshly prepared one).
-
Add an appropriate internal standard (e.g., a deuterated phospholipid) to normalize for extraction efficiency and instrument response.
-
-
Lipid Extraction (Folch Method):
-
Add 20 parts of a 2:1 (v/v) chloroform:methanol mixture to 1 part of your aqueous sample.
-
Vortex vigorously for 1-2 minutes to create a single-phase mixture.
-
Add 0.2 parts of 0.9% NaCl solution (or pure water) to induce phase separation.
-
Vortex again briefly and centrifuge at low speed (e.g., 2000 x g) for 5 minutes to fully separate the layers.
-
Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.[9]
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid film in a small, known volume of a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate the different lipid species.
-
Use mass spectrometry to identify and quantify the parent phospholipid species and known degradation products by comparing their mass-to-charge ratios (m/z) and fragmentation patterns against a database or standards.[10]
-
-
Data Analysis:
-
Compare the relative abundance of parent lipids to fragmented/oxidized products between the old and new samples. A significant increase in degradation products in the old sample confirms instability.
-
Caption: Experimental workflow for assessing this compound/OxPAPC degradation.
Degradation and Signaling Pathways
General Degradation Pathway of PAPC
Oxidation of PAPC does not yield a single product but rather a complex family of molecules. This process is central to its biological activity and instability.
Caption: Simplified pathway of PAPC oxidation into a mixture of products.
Simplified OxPAPC Signaling in Endothelial Cells
OxPAPC exerts its biological effects, such as regulating vascular barrier integrity, by initiating intracellular signaling cascades.[2]
Caption: OxPAPC activates signaling pathways to modulate cell function.[2]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Signaling pathways involved in OxPAPC-induced pulmonary endothelial barrier protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for OChemsPC assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your OChemsPC (Organoid Chemical Screening with Proximity Ligation-based Cytometry) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary sources of high background noise in the this compound assay?
High background noise can originate from several stages of the experimental workflow. The most common sources are non-specific antibody binding, suboptimal permeabilization leading to incomplete reagent washing, and autofluorescence from the organoids or chemical compounds themselves. Each of these factors can contribute to a higher baseline signal, which masks the specific signal from the proximity ligation assay, thereby reducing the signal-to-noise ratio.
Q2: My negative controls show a high signal. How can I reduce this?
High signal in negative controls is a clear indicator of non-specific signal. Here are several strategies to address this issue:
-
Optimize Antibody Concentrations: Using excessive concentrations of primary or PLA probes can lead to non-specific binding. It is crucial to titrate your antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.
-
Increase Blocking Efficiency: Ensure your blocking buffer is effective. You may need to extend the blocking time or test alternative blocking agents (e.g., different species of serum, commercial blocking solutions).
-
Improve Washing Steps: Increase the number and duration of wash steps after antibody incubations and ligation. Consider adding a small amount of detergent (e.g., 0.05% Tween-20) to your wash buffers to help remove non-specifically bound reagents.
-
Perform an Antibody Specificity Control: Validate the specificity of your primary antibodies using knockout/knockdown organoid models or by performing pre-adsorption of the antibody with the target antigen.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Low Specific Signal (Weak Positive Signal)
A weak positive signal can be as problematic as high background. The following steps can help enhance your specific signal.
Protocol: Optimizing Primary Antibody Incubation
-
Preparation: Culture and treat your organoids with the chemical compounds as per your primary protocol. Prepare a range of primary antibody dilutions.
-
Fixation & Permeabilization: Fix and permeabilize the organoids using your standard protocol. Ensure permeabilization is complete to allow antibody access.
-
Blocking: Block the organoids for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate separate sets of organoids with different concentrations of the primary antibodies. It is also recommended to test different incubation times and temperatures.
-
PLA Probe Incubation: Proceed with the PLA probe incubation, ligation, and amplification steps as per the manufacturer's protocol.
-
Analysis: Analyze the signal using your cytometer.
-
Evaluation: Compare the signal intensity across the different conditions to identify the optimal antibody concentration and incubation parameters.
Table 1: Example Titration of Primary Antibodies
| Dilution | Incubation Time (hours) | Incubation Temperature (°C) | Mean Signal Intensity (Positive Control) | Mean Signal Intensity (Negative Control) | Signal-to-Noise Ratio |
| 1:100 | 2 | 4 | 5000 | 1500 | 3.33 |
| 1:250 | 2 | 4 | 4500 | 800 | 5.63 |
| 1:500 | 2 | 4 | 3800 | 400 | 9.50 |
| 1:1000 | 2 | 4 | 2000 | 300 | 6.67 |
| 1:500 | 1 | Room Temp | 3500 | 600 | 5.83 |
| 1:500 | Overnight | 4 | 4200 | 550 | 7.64 |
Data is hypothetical and for illustrative purposes only.
Issue 2: High Variability Between Replicates
High variability can obscure real biological effects. The following workflow helps to identify and minimize sources of variability.
Diagram: Logical Workflow for Troubleshooting Variability
Caption: Troubleshooting high variability in this compound assays.
Protocol: Preparation of Reagent Master Mixes
-
Calculate Volumes: For a set of replicates, calculate the total volume of each reagent needed (e.g., primary antibody solution, PLA probe solution, ligation mix, amplification mix), including a 10% excess to account for pipetting inaccuracies.
-
Prepare Master Mix: In a single tube, combine the buffer, antibodies, or enzymes for one step of the protocol. Mix thoroughly by gentle vortexing or inversion.
-
Aliquot: Aliquot the master mix into each well or tube containing the organoids. This ensures that each replicate receives an identical concentration of reagents.
-
Maintain Consistency: Keep the master mix on ice if it contains temperature-sensitive components.
Visualizing the this compound Workflow
Understanding the overall workflow can help pinpoint where issues may be arising.
Diagram: this compound Experimental Workflow
Caption: High-level overview of the this compound experimental workflow.
By systematically addressing each stage of the this compound assay, from organoid preparation to final data analysis, you can effectively troubleshoot sources of poor signal-to-noise ratio and improve the reliability and reproducibility of your results.
OChemsPC cytotoxicity and how to minimize it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding OChemsPC-related cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The precise mechanism of this compound-induced cytotoxicity is under investigation. However, preliminary data suggests that at higher concentrations, this compound may induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3.[1][2][3][4] It is crucial to determine the cytotoxic profile of this compound in your specific cell line to confirm the underlying mechanism.
Q2: How can I determine the cytotoxic potential of this compound in my cell line?
A2: A standard approach is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50).[5][6] Assays such as MTT, which measures metabolic activity, or LDH, which measures membrane integrity, are commonly used.[7] It is recommended to test a range of this compound concentrations over different incubation periods (e.g., 24, 48, and 72 hours) to establish a comprehensive cytotoxic profile.[5][8]
Q3: What are the initial troubleshooting steps if I observe excessive cytotoxicity with this compound?
A3: If you encounter high levels of cell death, even at low concentrations of this compound, consider the following:
-
Compound Purity and Handling: Ensure the purity of your this compound stock. Impurities can contribute to unexpected toxicity. Verify proper storage and handling procedures.
-
Solvent Toxicity: Perform a vehicle control experiment to ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the final concentration used in your experiments.[7]
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Stressed or sparse cells can be more susceptible to cytotoxic effects.[7][9]
-
Reagent Quality: Check that all cell culture media and reagents are within their expiration dates and have been stored correctly.[7][9]
Troubleshooting Guides
Issue 1: High background cytotoxicity in control groups.
-
Possible Cause: Contamination of cell culture.
-
Troubleshooting Step: Regularly test your cell cultures for microbial contamination, including mycoplasma. Discard any contaminated cultures and reagents.[9]
-
Possible Cause: Poor quality of reagents.
-
Troubleshooting Step: Use fresh, high-quality media, serum, and other supplements. Test new batches of reagents on a small scale before using them in critical experiments.[9]
Issue 2: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause: Variability in cell seeding density.
-
Troubleshooting Step: Implement a strict protocol for cell counting and seeding to ensure consistency across all experiments.
-
Possible Cause: Differences in incubation time.
-
Troubleshooting Step: Standardize the incubation time for this compound treatment. IC50 values can vary significantly with different exposure durations.[5]
-
Possible Cause: Assay-dependent variations.
-
Troubleshooting Step: Be aware that different cytotoxicity assays measure different cellular endpoints and can yield varying IC50 values.[7] For a comprehensive understanding, consider using multiple assays that measure different aspects of cell health.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method |
| HeLa | 24 | 78.5 | MTT |
| HeLa | 48 | 45.2 | MTT |
| A549 | 24 | 95.1 | LDH |
| A549 | 48 | 62.8 | LDH |
| MCF-7 | 24 | 65.3 | MTT |
| MCF-7 | 48 | 38.9 | MTT |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Staining: Resuspend the cells in a buffer containing a potentiometric dye such as JC-1 or DiOC6(3) and incubate according to the manufacturer's instructions.[4][10]
-
Analysis: Analyze the stained cells using a flow cytometer. A decrease in the fluorescence signal (for DiOC6(3)) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.[10][11]
Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for assessing and minimizing this compound cytotoxicity.
References
- 1. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of caspase-3-dependent and -independent pathways during 7-ketocholesterol- and 7beta-hydroxycholesterol-induced cell death: a morphological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial membrane potential change induced by Hoechst 33342 in myelogenous leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing OChemsPC precipitation in media
Welcome to the technical support center for OChemsPC (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a primary focus on preventing its precipitation in media.
Troubleshooting Guide
Precipitation of this compound in aqueous media is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to prevent and resolve this issue.
Issue: Immediate Precipitation of this compound Upon Addition to Media
Visual Cues:
-
Cloudiness or turbidity in the media.
-
Visible particles, either suspended or settled at the bottom of the culture vessel.
-
Formation of a thin film on the surface of the media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific experimental medium. |
| Improper Dilution Technique | Rapidly adding a concentrated this compound stock solution (typically in an organic solvent) to the aqueous medium can cause a sudden solvent exchange, leading to the compound "crashing out" of the solution.[1] | Employ a stepwise dilution method. First, create an intermediate dilution of the this compound stock in a smaller volume of the pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium. Always add the this compound solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.[1][2] |
| Low Temperature of Media | The solubility of lipids like this compound can decrease at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers when preparing your this compound working solutions.[3] |
| Inappropriate Solvent for Stock Solution | While this compound is soluble in several organic solvents, the choice of solvent can impact its stability and subsequent dilution into aqueous media. | Prepare a high-concentration stock solution in a suitable organic solvent such as ethanol or chloroform. DMSO can also be used. Ensure complete dissolution, using gentle warming or sonication if necessary. |
Issue: Delayed Precipitation of this compound (After Hours or Days of Incubation)
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time in the aqueous environment of the cell culture medium. | For long-term experiments, consider renewing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). |
| Interaction with Media Components | Components in the media, such as salts, proteins (especially in serum-containing media), and divalent cations, can interact with this compound, leading to the formation of insoluble complexes. | If possible, test the solubility and stability of this compound in different basal media formulations. For serum-containing media, interactions with serum proteins are possible; consider reducing the serum concentration if your experiment allows. |
| pH and Temperature Fluctuations | Changes in the pH of the medium due to cellular metabolism or exposure to the incubator's CO2 environment, as well as temperature cycling from removing cultures from the incubator, can affect the solubility of this compound.[3] | Ensure the medium is adequately buffered for the CO2 concentration in your incubator. Minimize the time that culture vessels are outside the incubator. |
| Media Evaporation | Evaporation of water from the culture medium over time can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Maintain proper humidity levels in the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a synthetic, sterol-modified phospholipid. Its unique structure, combining a phospholipid backbone with a covalently attached cholesterol moiety, makes it a valuable tool in biophysical studies of membranes and for enhancing the stability and efficacy of liposomal drug delivery systems.[4][5]
Q2: What is the recommended solvent for preparing an this compound stock solution? A2: this compound is soluble in organic solvents such as ethanol and chloroform.[6] Dimethyl sulfoxide (DMSO) is also a suitable solvent for preparing stock solutions of many lipids for cell culture applications.[7][8] It is crucial to use anhydrous, high-purity solvents to prevent hydrolysis of the phospholipid.
Q3: What is the recommended storage condition for this compound? A3: this compound powder should be stored at -20°C. Once dissolved in an organic solvent, the stock solution should also be stored at -20°C in a tightly sealed glass vial to prevent solvent evaporation and moisture absorption. It is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.
Q4: Can I sonicate my this compound solution to aid dissolution? A4: Yes, gentle sonication in a bath sonicator can be used to aid the dissolution of this compound in an organic solvent and during the hydration step of liposome preparation. However, prolonged or high-energy sonication should be avoided as it can lead to the degradation of the lipid.
Q5: How does this compound affect cell membranes? A5: As a sterol-modified phospholipid, this compound can be incorporated into cellular membranes, where it can influence membrane fluidity, permeability, and the organization of lipid rafts.[9][10][11][12][13][14] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling.
Data Presentation
Solubility of this compound and Structurally Related Phospholipids
| Compound | Solvent | Solubility (mg/mL) | Reference |
| 1,2-Dioleoyl-sn-glycero-3-PC (DOPC) | Ethanol | ~25 | [6] |
| 1,2-Dioleoyl-sn-glycero-3-PC (DOPC) | Chloroform | ~20 | [6] |
| 1-Oleoyl-2-Palmitoyl-sn-glycero-3-PC (OPPC) | Ethanol | 25 | [15] |
| 1-Oleoyl-sn-glycero-3-phosphocholine (Lyso PC) | DMSO | 50 | [8] |
Note: The solubility of this compound is expected to be in a similar range to these related compounds. It is strongly recommended to perform your own solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile glass vial.
-
Add the appropriate volume of anhydrous, high-purity solvent (e.g., ethanol, chloroform, or DMSO) to achieve the desired stock concentration (e.g., 10-20 mg/mL).
-
Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Preparation of this compound-Containing Liposomes by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of this compound from a stock solution in chloroform or a chloroform:methanol mixture. If preparing mixed liposomes, add the other lipid components at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS). The temperature of the buffer should be above the phase transition temperature of the lipids. For this compound, hydration at room temperature or 37°C is generally sufficient.
-
Agitate the flask by vortexing or swirling until all the lipid film is suspended in the buffer, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11-21 times). This will produce LUVs of a relatively uniform size.
-
The resulting liposome suspension can be stored at 4°C for short-term use.
-
Mandatory Visualization
Caption: Workflow for this compound stock and liposome preparation for cell-based assays.
Caption: this compound influences GPCR signaling by modulating lipid raft integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine | 155401-41-5 | FGA40141 [biosynth.com]
- 5. 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The lipid rafts in cancer stem cell: a target to eradicate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane Lipid Rafts, Master Regulators of Hematopoietic Stem Cell Retention in Bone Marrow, and Their Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid raft involvement in signal transduction in cancer cell survival, cell death and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence that specific interactions play a role in the cholesterol sensitivity of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Raft Facilitated Receptor Organization and Signaling: A Functional Rheostat in Embryonic Development, Stem Cell Biology and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? [frontiersin.org]
- 15. caymanchem.com [caymanchem.com]
OChemsPC experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC). This compound is a unique sterol-modified phospholipid designed to enhance bilayer stability and improve liposomal drug delivery. This guide addresses common experimental variability and provides recommendations for effective controls.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Liposome Formulation & Sizing
Q1: My this compound-containing liposomes are larger than the expected size and show a high Polydispersity Index (PDI). What are the likely causes and solutions?
A1: Larger than expected liposome size and high PDI are common issues that can often be traced back to several critical process parameters.
-
Inadequate Energy Input During Sizing: The energy applied during sizing steps like extrusion or sonication may be insufficient. For extrusion, ensure you are using a membrane with the correct pore size and perform an adequate number of passes (typically >15) to achieve a uniform size distribution.[1] When using sonication, optimize the duration and power, as inconsistent energy application can result in a mix of large and small vesicles.[1]
-
Hydration Temperature: The hydration of the lipid film must be conducted at a temperature above the gel-liquid crystal transition temperature (Tc) of all lipids in the formulation.[1] Insufficient temperature during hydration leads to incomplete and inefficient lipid sheet formation, resulting in larger, more heterogeneous vesicles.[1]
-
Lipid Composition: The ratio of this compound to other lipids can influence vesicle size. High concentrations of certain lipids or the inclusion of charged lipids might promote the formation of larger structures.[1][2]
Q2: I'm experiencing aggregation of my this compound liposomes after formulation. How can I prevent this?
A2: Aggregation can be caused by several factors related to the formulation's colloidal stability.
-
Improper Buffer Conditions: The pH and ionic strength of your buffer are critical. High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[3]
-
Low Zeta Potential: A zeta potential close to 0 mV indicates low electrostatic repulsion between particles, making them prone to aggregation. For good stability, a zeta potential of at least ±30 mV is generally recommended.[3] Consider incorporating a charged lipid into your formulation to increase surface charge.
-
Storage Conditions: Storing liposomes at temperatures above the phase transition temperature of the primary phospholipid can increase membrane fluidity and lead to aggregation.[3] Store purified liposomes at 4°C.[1]
Drug Encapsulation & Release
Q3: The encapsulation efficiency (EE%) of my hydrophilic drug in this compound liposomes is lower than expected. What can I do to improve it?
A3: Low encapsulation efficiency for hydrophilic drugs is often related to the hydration and sizing steps.
-
Hydration Conditions: The drug to be encapsulated in the aqueous core should be present in the hydration buffer. The concentration of the drug in this buffer directly impacts the amount available for encapsulation.[1]
-
Sizing Method: The method used for sizing can affect encapsulation efficiency. Extrusion is generally a gentler method than probe sonication, which can sometimes disrupt the vesicles and cause leakage of the encapsulated material.[1]
-
Drug-Lipid Interactions: The physicochemical properties of the drug, such as its charge, can influence its interaction with the lipid bilayer, thereby affecting encapsulation.[1]
Q4: My this compound liposomes show premature drug release. What factors could be contributing to this?
A4: Premature drug release can be a sign of liposome instability.
-
Inappropriate Storage Temperature: Storing liposomes at temperatures above the Tc of the primary phospholipid can increase membrane fluidity and lead to drug leakage.[3]
-
Chemical Degradation: The ester linkage in this compound can be susceptible to hydrolysis, especially at non-neutral pH, leading to a breakdown of the molecule and destabilization of the liposome.[3] Ensure the pH of your formulation buffer is neutral (around 7.4).[3]
-
Suboptimal Lipid Composition: The ratio of this compound to other lipids is crucial for stability. An incorrect molar ratio can lead to instability and leakage.[3]
Data Presentation
Table 1: Troubleshooting Summary for Liposome Size & Polydispersity Index (PDI)
| Observation | Potential Cause | Recommended Solution |
| Mean vesicle size > 200 nm (for an expected 100 nm) | Incomplete hydration of the lipid film. | Hydrate the lipid film at a temperature above the Tc of all lipids.[1] |
| Insufficient extrusion cycles. | Increase the number of extrusion passes to at least 15-20.[1] | |
| PDI > 0.2 | Non-uniform energy input during sonication. | Optimize sonication time and power settings.[1] |
| Aggregation post-formulation. | Check buffer pH and ionic strength; consider adding a charged lipid.[3] |
Table 2: Troubleshooting Guide for Encapsulation Efficiency (EE%)
| Observation | Potential Cause | Recommended Solution |
| EE% < 10% for a hydrophilic drug | Low initial drug concentration in the hydration buffer. | Increase the drug concentration in the hydration buffer.[1] |
| Drug leakage during sizing. | Use a gentler sizing method like extrusion instead of probe sonication.[1] | |
| Variable EE% between batches | Inconsistent lipid film formation. | Ensure complete removal of organic solvent and uniform film deposition. |
| Inconsistent hydration volume. | Use a precise volume of hydration buffer for each batch. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of 100 nm unilamellar vesicles composed of this compound and a helper lipid.
Materials:
-
This compound
-
Helper lipid (e.g., DOPC)
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with 100 nm polycarbonate membranes
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the Tc of the lipids.
-
Gradually reduce the pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to above the Tc of the lipids) to the flask containing the lipid film.
-
Rotate the flask in the water bath (without vacuum) for 1-2 hours to hydrate the lipid film, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with two stacked 100 nm polycarbonate membranes.
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension through the membranes for at least 19 passes. Ensure the extruder temperature is maintained above the Tc of the lipids.
-
-
Characterization:
-
Measure the liposome size and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency if a drug was included in the hydration buffer.
-
Mandatory Visualization
Caption: Experimental workflow for this compound liposome preparation.
Caption: Troubleshooting high Polydispersity Index (PDI).
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound powder? A: this compound powder should be stored at -20°C. As it is an unsaturated lipid, it is hygroscopic and susceptible to oxidation. It is best to dissolve the entire contents of the vial in a suitable organic solvent, such as chloroform, and store it as a solution under an inert atmosphere (argon or nitrogen) at -20°C.[4]
Q: Can I use plastic containers or pipette tips when handling this compound in an organic solvent? A: No. Organic solutions of lipids should never be stored or handled in plastic containers as this can leach impurities. Always use glass, stainless steel, or Teflon-lined containers and transfer tools.[4]
Q: How does this compound affect the stability of liposomes compared to free cholesterol? A: this compound is designed to stabilize bilayers similarly to free cholesterol but does not exchange between membranes as freely.[5] This can lead to liposomes that are exceptionally resistant to content leakage, especially in biological fluids like serum.[5]
Q: What are the key differences in experimental handling between this compound and standard phospholipids like DOPC? A: The primary difference is the need to ensure the hydration temperature is above the Tc of this compound, which may be higher than that of some standard phospholipids. Otherwise, the general principles of liposome preparation by methods like thin-film hydration and extrusion are applicable.
Q: What control experiments should I perform when developing an this compound-based liposomal formulation? A: It is advisable to prepare control liposomes with a standard phospholipid (e.g., DOPC) and varying concentrations of free cholesterol to compare key parameters such as size, stability, encapsulation efficiency, and drug release profile against your this compound-containing formulations. This will help you to assess the specific contribution of this compound to the formulation's properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Sterol-Modified Phospholipids: Cholesterol and Phospholipid Chimeras with Improved Biomembrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
OChemsPC Incubation Time Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the incubation time for OChemsPC to achieve optimal experimental outcomes. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration and incubation time for this compound in cell culture experiments?
A1: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological response being investigated. For initial experiments, a concentration range of 10-50 µg/mL is often a good starting point. Incubation times can vary widely, from as short as 15-30 minutes for observing rapid signaling events to 24-72 hours for assessing long-term effects like changes in gene expression or cell viability.[1][2]
Q2: How does the stability of this compound in culture medium affect my experiment?
A2: this compound, like many bioactive lipids, can have limited stability in culture medium. Degradation can occur over time, potentially leading to a decrease in the effective concentration and variability in your results. For instance, some oxidized phospholipids show degradation within a few hours in low-serum conditions.[3] It is crucial to consider this when planning long-term incubation experiments.
Q3: Can this compound be toxic to my cells?
A3: Yes, at higher concentrations, this compound and similar oxidized phospholipids can induce cytotoxicity and apoptosis.[4] It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions. Cytotoxicity can sometimes be observed at concentrations as low as 30 µM, particularly with longer incubation times.[4]
Q4: Does the presence of serum in the culture medium influence the effect of this compound?
A4: The effect of serum can be complex. While some studies have shown that the activity of certain oxidized phospholipids is independent of serum concentration, serum proteins can potentially bind to lipids and modulate their activity.[5] It is recommended to maintain consistent serum concentrations across your experiments to ensure reproducibility. For certain assays, a reduction in serum concentration (e.g., to 0.1%) may be necessary, but this can also affect cell health and lipid stability.[3]
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect after this compound treatment.
-
Question: Could my incubation time be too short?
-
Answer: Many cellular responses to this compound, such as the induction of gene expression or inflammatory responses, require several hours to develop. For example, changes in the expression of adhesion molecules on endothelial cells are typically observed after a 4-hour incubation.[5] Consider performing a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) to identify the optimal time point for your endpoint of interest.
-
-
Question: Is it possible the this compound has degraded?
-
Answer: Yes, especially in long-term experiments. To mitigate this, you can consider replenishing the media with fresh this compound during the incubation period. For very sensitive experiments, performing a stability test of this compound under your specific culture conditions can provide valuable insights.[3]
-
-
Question: Is my concentration of this compound too low?
-
Answer: The effective concentration can be cell-type specific. If you are not observing an effect at your current concentration, consider performing a dose-response experiment with a wider range of concentrations (e.g., 5, 10, 25, 50, and 100 µg/mL) to determine the optimal dose.
-
Issue 2: I am observing high levels of cell death in my this compound-treated cultures.
-
Question: Is my this compound concentration too high?
-
Question: Could the incubation time be too long for the concentration I am using?
-
Answer: Yes, cytotoxicity can be time-dependent. A high concentration that is tolerated for a short period may become toxic over a longer incubation. Consider reducing the incubation time or lowering the concentration for longer-term experiments. For example, some studies use incubations as long as 48-72 hours, but at lower, non-toxic concentrations.[1]
-
Data Presentation
Table 1: Recommended Starting Incubation Times and Concentrations for this compound by Cell Type and Desired Outcome
| Cell Type | Desired Outcome | Recommended Concentration Range | Recommended Incubation Time | Citations |
| Macrophages (e.g., RAW 264.7) | Inflammatory Response / Gene Expression | 25-50 µM | 2 - 6 hours | [3] |
| Macrophages (e.g., RAW 264.7) | Apoptosis Induction | 50 µM | 18 hours | [3] |
| Endothelial Cells (e.g., HUVEC) | Adhesion Molecule Expression | 5-20 µg/mL | 4 hours | [5] |
| Endothelial Cells (e.g., HUVEC) | Stress Tolerance / Protection | 10-40 µg/mL | 48 - 72 hours | [1][6] |
| Retinal Pigment Epithelial Cells (e.g., ARPE-19) | Cytotoxicity Assessment | 15-30 µM | 16 hours | [4] |
Experimental Protocols
General Protocol for this compound Treatment of Cultured Cells
-
Cell Seeding: Plate your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in your cell culture medium to the desired final concentrations. It is important to ensure the final solvent concentration in the medium is low (typically <0.1%) and non-toxic to the cells. Include a vehicle control (medium with the same concentration of solvent) in your experimental design.
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours for signaling studies or 24 hours for gene expression analysis) at 37°C in a humidified CO2 incubator.
-
Endpoint Analysis: After incubation, process the cells for your desired downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western blot, or cell staining for microscopy).
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in a typical this compound cell culture experiment.
Caption: A simplified diagram of a potential signaling pathway activated by this compound.
References
- 1. Low Concentrations of Oxidized Phospholipids Increase Stress Tolerance of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for the importance of OxPAPC interaction with cysteines in regulating endothelial cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of oxidized phospholipids in cultured macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
OChemsPC Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for OChemsPC experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered when working with 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (this compound). Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to ensure the success of your membrane biophysics and liposomal drug delivery studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a synthetic, sterol-modified phospholipid. It is utilized in biophysical studies and drug delivery systems to create more stable lipid bilayers. Unlike free cholesterol, the cholesterylhemisuccinoyl moiety in this compound is covalently attached to the glycerol backbone, which significantly reduces its ability to exchange between different membranes.[1] This property can lead to liposomes with enhanced stability and potentially improved drug retention, particularly in environments where cholesterol extraction from bilayers is a concern, such as in the presence of blood components.[1]
Q2: How does this compound affect the physical properties of my liposomes compared to traditional cholesterol?
Incorporating this compound into a lipid bilayer can lead to several changes in the membrane's biophysical properties. While it contributes to bilayer stability, its effects on membrane fluidity can differ from that of free cholesterol. For instance, its analogue, cholesteryl hemisuccinate (CHEMS), has been shown to be less effective than cholesterol in reducing the mobility of acyl chains in certain phospholipid bilayers.[2] It can also increase the interfacial surface charge of the membrane.[2] These alterations can influence drug loading, release kinetics, and interactions with cells.
Q3: What are the critical parameters to consider when formulating liposomes with this compound?
The stability and performance of this compound-containing liposomes are highly dependent on the formulation parameters. Key factors to optimize include:
-
Lipid Composition: The molar ratio of this compound to other lipids, such as phosphatidylcholines (e.g., DOPC, DPPC) and helper lipids (e.g., DOPE), is crucial for stability.
-
pH of the Buffer: The ester linkage in the cholesteryl hemisuccinate group can be susceptible to hydrolysis at non-neutral pH. Maintaining a pH of around 7.4 is generally recommended for preparation and storage to minimize chemical degradation.[3]
-
Ionic Strength: High salt concentrations can screen the surface charge of the liposomes, potentially leading to aggregation.[3]
-
Drug-to-Lipid Ratio: Overloading the liposomes with a therapeutic agent can disrupt the bilayer integrity and lead to premature leakage.[3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound experiments.
Problem 1: Low Drug Encapsulation Efficiency
Q: I am observing low encapsulation efficiency for my hydrophilic drug in this compound-containing liposomes. What could be the cause and how can I improve it?
A: Low encapsulation efficiency of hydrophilic drugs is a common challenge in liposome formulation. Several factors related to your this compound formulation could be contributing to this issue.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal Hydration of Lipid Film | An uneven or incompletely hydrated lipid film can lead to the formation of poorly structured multilamellar vesicles (MLVs) with a small aqueous volume, thus limiting the entrapment of hydrophilic drugs. | Ensure the lipid film is thin and evenly spread in the round-bottom flask. Hydrate the film with the drug solution at a temperature above the phase transition temperature (Tm) of the lipid mixture. Gentle agitation during hydration can also improve vesicle formation. |
| Incorrect pH of Hydration Buffer | The charge of your drug and the surface charge of the liposomes, influenced by this compound, can affect encapsulation. If your drug is charged, an unfavorable electrostatic interaction with the bilayer can reduce encapsulation. | Adjust the pH of the hydration buffer to optimize the charge of your drug for encapsulation. For cationic drugs, a transmembrane pH gradient (acidic inside) can significantly improve loading via active loading methods. |
| High Membrane Rigidity | While this compound is designed to stabilize membranes, an excessively rigid bilayer can hinder the passive encapsulation of molecules. | Optimize the molar ratio of this compound. Consider including a lipid that increases membrane fluidity, such as a phospholipid with a lower Tm, but be mindful of its potential impact on overall stability and drug retention. |
| Inefficient Size Reduction Method | The method used for downsizing liposomes (e.g., sonication, extrusion) can affect the entrapped volume. Inefficient size reduction may result in a heterogeneous population of liposomes with a significant fraction of smaller vesicles that have a lower encapsulation capacity. | Extrusion through polycarbonate membranes of a defined pore size is generally preferred for producing unilamellar vesicles with a more uniform size distribution. Ensure the extrusion is performed above the Tm of the lipid mixture. |
Problem 2: Premature Drug Leakage
Q: My this compound liposomes show significant leakage of the encapsulated drug during storage and in biological media. How can I improve drug retention?
A: Premature drug release is a critical issue that can compromise the therapeutic efficacy of a liposomal formulation. The stability of the this compound-containing bilayer is key to preventing leakage.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Phase Transition Temperature (Tm) Close to Storage/Experimental Temperature | If the Tm of your lipid formulation is close to the storage or experimental temperature, the membrane will be in a more fluid and permeable state, leading to increased drug leakage. | Incorporate lipids with a higher Tm, such as distearoylphosphatidylcholine (DSPC), to raise the overall Tm of the formulation well above the storage and experimental temperatures. The inclusion of this compound is intended to stabilize the membrane, but the overall lipid composition dictates the Tm. |
| Chemical Degradation of this compound | The ester linkage in this compound can undergo hydrolysis, especially at non-neutral pH, leading to the breakdown of the molecule and destabilization of the liposome membrane.[3] | Maintain a strict pH control around 7.4 during preparation, storage, and in vitro experiments.[3] Use a stable buffer system. Store liposomal formulations at 4°C to minimize hydrolysis. |
| High Drug-to-Lipid Ratio | Overloading the liposomes with the drug can disrupt the packing of the lipid bilayer, creating defects that facilitate drug leakage.[3] | Optimize the drug-to-lipid ratio to ensure high encapsulation efficiency without compromising membrane integrity. This often requires empirical testing with different ratios. |
| Interaction with Serum Proteins | In biological media, serum proteins can interact with liposomes, leading to the extraction of lipids and subsequent drug release. While this compound is designed to reduce lipid exchange, significant interactions can still occur. | To enhance stability in biological fluids, consider incorporating a poly(ethylene glycol)-lipid (PEG-lipid) into your formulation to create "stealth" liposomes. This can reduce interactions with plasma proteins. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar liposomes incorporating this compound.
Materials:
-
1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (this compound)
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
Helper lipid (optional, e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound and other lipids in the organic solvent in the round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer containing the drug to be encapsulated to the flask with the dried lipid film.
-
Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid mixture for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of the lipid mixture.
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the liposomes with a detergent.
-
Signaling Pathways and Workflows
Diagram 1: Troubleshooting Workflow for Low Encapsulation Efficiency
Caption: A logical workflow for troubleshooting low drug encapsulation efficiency in this compound liposomes.
Diagram 2: Factors Influencing this compound Liposome Stability
Caption: Key formulation and storage parameters affecting the stability of this compound liposomes.
References
Validation & Comparative
OChemsPC-Laden Liposomes: A Head-to-Head Efficacy Analysis in Preclinical Cancer Models
For researchers, scientists, and professionals in drug development, the quest for more stable and effective drug delivery systems is paramount. This guide provides a comparative analysis of OChemsPC-based liposomes, evaluating their performance against established alternatives in preclinical disease models. This compound (1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a synthetic, sterol-modified phospholipid designed to enhance the stability of liposomal drug carriers.
The primary innovation of this compound and similar sterol-modified lipids (SMLs) lies in the covalent linkage of a cholesterol moiety to the phospholipid backbone. This structural feature is engineered to mitigate a key challenge in liposomal drug delivery: the depletion of cholesterol from the liposome bilayer when exposed to biological environments. Cholesterol is a critical component for maintaining the integrity and reducing the permeability of the lipid bilayer. Its extraction by serum proteins and cell membranes can lead to premature drug leakage and reduced therapeutic efficacy. By anchoring cholesterol within the liposome structure, this compound aims to create a more robust and stable nanocarrier, ensuring that the therapeutic payload remains encapsulated until it reaches the target site.
Comparative Efficacy in a Murine Colon Carcinoma Model
A pivotal study investigated the in vivo efficacy of doxorubicin-loaded liposomes formulated with a sterol-modified phospholipid closely related to this compound, namely PChcPC (1-Palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine). This study utilized a murine C26 colon carcinoma model to compare the anti-tumor activity of the SML-doxorubicin formulation against the commercially available PEGylated liposomal doxorubicin, Doxil®.[1]
The results indicated that the SML-doxorubicin liposomes were as effective as Doxil® in extending the survival of tumor-bearing mice.[1] This suggests that the novel sterol-modified formulation can achieve a therapeutic outcome comparable to a clinically approved nanomedicine in this preclinical model.
Quantitative Efficacy Data
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. PBS) | Statistical Significance (vs. Free Doxorubicin) |
| PBS (Control) | ~20 | - | - |
| Free Doxorubicin | ~25 | Not Stated | - |
| Doxil® | ~35 | p = 0.0025 | p = 0.0018 |
| SML-Doxorubicin | ~35 | p = 0.0025 | p = 0.0018 |
Data extrapolated from survival curves presented in Huang Z, Szoka FC Jr. J Am Chem Soc. 2008 Nov 19;130(46):15702-12.[1]
Experimental Protocols
Preparation of SML-Doxorubicin Liposomes
The preparation of doxorubicin-loaded SML liposomes involved a series of well-defined steps to ensure the formation of stable, drug-encapsulated vesicles.
-
Lipid Film Hydration: A mixture of the sterol-modified phospholipid (PChcPC), PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]), and α-tocopherol (in a molar ratio of 94.8:5.0:0.2) was dissolved in an organic solvent. The solvent was then evaporated under reduced pressure to form a thin lipid film on the inner surface of a round-bottom flask.[1]
-
Hydration and Doxorubicin Loading: The lipid film was hydrated with a solution of doxorubicin. The hydration process was carried out at a temperature above the phase transition temperature of the lipids to facilitate the formation of liposomes.
-
Extrusion: To achieve a uniform size distribution, the liposome suspension was subjected to extrusion through polycarbonate membranes with a defined pore size. This process reduces the size of the liposomes and narrows their size distribution, which is critical for their in vivo performance.
In Vivo Efficacy Study in C26 Colon Carcinoma Model
The antitumor efficacy of the SML-doxorubicin liposomes was evaluated in a well-established murine cancer model.
-
Animal Model: Female BALB/c mice were used for the study.
-
Tumor Inoculation: C26 colon carcinoma cells were injected subcutaneously into the flank of the mice. The tumors were allowed to grow to a palpable size before the initiation of treatment.[1]
-
Treatment Regimen: On day 8 post-tumor inoculation, mice were treated with a single intravenous injection of one of the following: Phosphate-Buffered Saline (PBS) as a control, free doxorubicin, Doxil®, or the SML-doxorubicin formulation. The dosage for the liposomal formulations was 15 mg/kg, while free doxorubicin was administered at 10 mg/kg.[1]
-
Efficacy Endpoint: The primary endpoint for assessing efficacy was the survival of the mice. The survival of each treatment group was monitored and recorded over time.[1]
Visualizing the Rationale and Workflow
To better understand the underlying principles and the experimental process, the following diagrams illustrate the theoretical advantage of this compound and the workflow of the comparative efficacy study.
Caption: this compound's covalent cholesterol linkage prevents its extraction by serum proteins, enhancing liposome stability.
References
OChemsPC: A Comparative Analysis of a Novel Sterol-Modified Phospholipid for Enhanced Liposomal Drug Delivery
For researchers, scientists, and drug development professionals, the quest for stable and efficient drug delivery systems is paramount. Liposomes, as versatile carriers for both hydrophilic and lipophilic drugs, have seen significant advancements. A key innovation in this field is the development of sterol-modified phospholipids, such as 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC), designed to overcome some of the limitations of traditional liposome formulations.
This guide provides a comparative analysis of this compound against conventional liposome formulations, which typically consist of a mixture of standard phospholipids (e.g., POPC or DSPC) and cholesterol. We will delve into the structural differences, comparative performance data, and the experimental protocols used to evaluate these critical drug delivery vehicles.
The Contenders: this compound and Traditional Liposomes
This compound is a chimeric molecule where cholesterol is covalently linked to the glycerol backbone of a phospholipid. This design integrates the membrane-stabilizing properties of cholesterol directly into the phospholipid structure. The key advantage of this approach is to reduce the exchange of the sterol component with other lipid membranes in a biological environment, a phenomenon that can lead to liposome destabilization and premature drug release.
Traditional Liposomes , the established alternative, are formulated by mixing a standard phospholipid with cholesterol. Phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are commonly used. Cholesterol is incorporated to modulate membrane fluidity, reduce permeability, and enhance stability in biological fluids.
Performance Comparison: Stability and Drug Retention
The primary advantage of this compound and other sterol-modified phospholipids lies in their enhanced stability, particularly in the presence of serum. This is attributed to the covalent linkage of cholesterol, which prevents its extraction by serum proteins like albumin and high-density lipoproteins (HDL).
| Performance Metric | This compound Liposomes | Traditional Liposomes (e.g., POPC/Cholesterol) | Rationale for Difference |
| Stability in Serum | High | Moderate to Low | Covalent linkage of cholesterol in this compound prevents its transfer to serum proteins, thus maintaining liposome integrity. |
| Drug Retention | High | Variable (dependent on drug and lipid composition) | Reduced membrane permeability and enhanced stability of this compound liposomes lead to better retention of encapsulated drugs. |
| Sterol Exchange | Negligible | Significant | Free cholesterol in traditional liposomes can readily exchange with other lipid membranes, leading to destabilization. |
Experimental Protocols
To quantitatively assess the performance of these liposome formulations, standardized experimental protocols are crucial. Below are detailed methodologies for key comparative experiments.
Liposome Preparation
Objective: To prepare unilamellar liposomes of a defined size for comparative studies.
Method: Thin-Film Hydration followed by Extrusion
-
Lipid Film Formation: The lipid components (this compound or a mixture of a standard phospholipid and cholesterol at a desired molar ratio, e.g., 55:45) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture). The solvent is then removed under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature (Tm) of the lipids with gentle agitation to form multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is then subjected to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process results in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.
-
Purification: Unencapsulated drug is removed from the liposome suspension by size exclusion chromatography or dialysis.
In Vitro Stability Assay in Serum
Objective: To evaluate the stability of liposomes in the presence of serum by monitoring the leakage of an encapsulated fluorescent marker.
Method: Calcein Leakage Assay
-
Liposome Preparation: Liposomes are prepared as described above, with the hydration buffer containing a self-quenching concentration of a fluorescent dye, such as calcein (e.g., 50-100 mM).
-
Purification: External, unencapsulated calcein is removed by size exclusion chromatography using a Sephadex G-50 column.
-
Incubation with Serum: The purified calcein-loaded liposomes are incubated with a solution of fetal bovine serum (FBS) or human serum (typically 50-90% v/v) at 37°C.
-
Fluorescence Measurement: At various time points, an aliquot of the liposome-serum mixture is taken, and the fluorescence intensity is measured using a spectrofluorometer. The excitation and emission wavelengths for calcein are typically 495 nm and 515 nm, respectively.
-
Determination of Leakage: To determine 100% leakage, a lytic agent (e.g., Triton X-100) is added to a sample to completely disrupt the liposomes, and the maximum fluorescence intensity is measured. The percentage of calcein leakage at each time point is calculated using the following formula:
% Leakage = [(Ft - F0) / (Fmax - F0)] * 100
where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding the lytic agent.
Drug Release Assay
Objective: To determine the rate and extent of drug release from the liposomal formulations under specific conditions.
Method: Dialysis Method
-
Preparation: A known amount of the drug-loaded liposome formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Dialysis: The dialysis bag is placed in a large volume of release medium (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation of Release Profile: The cumulative amount of drug released at each time point is calculated and plotted against time to generate the drug release profile.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Interaction of this compound and traditional liposomes with serum proteins.
The diagram above illustrates the key difference in the interaction with serum proteins. The covalently linked cholesterol in this compound prevents its extraction, leading to greater stability. In contrast, the free cholesterol in traditional liposomes can be readily extracted, potentially leading to liposome destabilization.
Caption: General experimental workflow for comparing liposome formulations.
This workflow outlines the key steps in a comparative study, from formulation and characterization to performance evaluation and data analysis.
Conclusion
This compound represents a significant advancement in liposome technology, offering enhanced stability and drug retention properties compared to traditional formulations. The covalent linkage of cholesterol minimizes its exchange in biological fluids, addressing a key instability pathway of conventional liposomes. For researchers and drug development professionals, understanding the performance differences and the experimental methodologies to assess them is crucial for the rational design of next-generation liposomal drug delivery systems with improved therapeutic outcomes.
OChemsPC-Enhanced Liposomes vs. Standard-of-Care Liposomal Formulations: A Comparative Guide
For researchers and professionals in drug development, the quest for more stable and effective drug delivery systems is paramount. Liposomes have long been a cornerstone of targeted drug delivery, but their stability in biological environments remains a critical challenge. This guide provides a detailed comparison of liposomes formulated with OChemsPC (1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine), a type of sterol-modified phospholipid (SML), against the standard-of-care, conventional liposomal formulations.
The primary advantage of incorporating this compound and other SMLs into liposomal bilayers is the covalent linkage of the sterol (cholesterol) moiety to the phospholipid backbone. This structural innovation is designed to mitigate a key failure point of conventional liposomes: the extraction of free cholesterol from the bilayer by serum proteins and other biological membranes, which leads to premature drug leakage and reduced therapeutic efficacy.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from comparative studies, highlighting the superior stability and comparable therapeutic efficacy of SML-containing liposomes.
Table 1: In Vitro Liposome Stability in the Presence of Serum
This table presents the percentage of a fluorescent marker (calcein) that remains encapsulated within different liposome formulations after incubation in 30% fetal bovine serum at 37°C over time. A higher percentage of remaining calcein indicates greater stability. The data is sourced from a study by Szoka et al., which investigated a family of sterol-modified phospholipids, including precursors and analogues of this compound.[1][2]
| Liposome Formulation | % Calcein Remaining after 1 hour | % Calcein Remaining after 6 hours |
| SML Liposomes (PChemsPC) | ~95% | ~90% |
| Conventional Liposomes (DMPC/Cholesterol) | ~60% | ~40% |
Note: PChemsPC is a closely related sterol-modified phospholipid to this compound, and its data is presented here as representative of the SML class. DMPC is 1,2-dimyristoyl-sn-glycero-3-phosphocholine.
Table 2: In Vivo Therapeutic Efficacy of Doxorubicin-Loaded Liposomes
This table shows the results of a preclinical study comparing the anti-tumor activity of doxorubicin encapsulated in SML liposomes to Doxil®, a widely used standard-of-care liposomal doxorubicin formulation, in a murine C26 colon carcinoma model.[1][2]
| Treatment Group | Median Survival Time (days) |
| Doxorubicin-SML Liposomes | 35 |
| Doxil® | 36 |
| Free Doxorubicin | 21 |
| Saline (Control) | 18 |
The data indicates that SML liposomes containing doxorubicin are as effective in this preclinical model as the standard-of-care, Doxil®.
Mandatory Visualization
The following diagrams illustrate the structural advantages of this compound-containing liposomes and a typical experimental workflow for their evaluation.
Caption: Structural stability of this compound vs. conventional liposomes.
Caption: Workflow for in vivo comparison of liposomal formulations.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Szoka et al.[1][2]
1. Liposome Preparation
-
Method: Thin-film hydration followed by extrusion.
-
Procedure:
-
The lipids (e.g., SMLs or a mixture of DMPC and cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform).
-
The solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is hydrated with an aqueous buffer (e.g., a solution containing the fluorescent dye calcein for stability studies, or a buffer for drug loading) by vortexing at a temperature above the lipid phase transition temperature.
-
The resulting multilamellar vesicles are then extruded multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a consistent size.
-
For drug loading (e.g., doxorubicin), a transmembrane ammonium sulfate gradient method is typically employed, where the drug is actively loaded into the pre-formed liposomes.
-
2. In Vitro Liposome Stability Assay
-
Objective: To measure the rate of leakage of encapsulated contents from liposomes in the presence of serum.
-
Procedure:
-
Liposomes containing a self-quenching concentration of calcein are prepared as described above.
-
The liposomes are incubated in fetal bovine serum (e.g., 30% v/v) at 37°C.
-
At various time points, aliquots of the liposome suspension are taken, and the fluorescence intensity is measured using a fluorometer.
-
The initial fluorescence corresponds to the baseline leakage. To determine the fluorescence corresponding to 100% leakage, a detergent (e.g., Triton X-100) is added to disrupt the liposomes completely.
-
The percentage of calcein remaining in the liposomes at each time point is calculated based on the fluorescence measurements.
-
3. In Vivo Anti-Tumor Efficacy Study
-
Objective: To compare the therapeutic efficacy of drug-loaded SML liposomes with a standard-of-care formulation in a tumor-bearing animal model.
-
Procedure:
-
Tumor Model: An appropriate tumor cell line (e.g., C26 colon carcinoma) is implanted into immunocompetent mice (e.g., BALB/c).
-
Treatment Groups: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups:
-
Doxorubicin-SML liposomes
-
Standard-of-care liposomal doxorubicin (e.g., Doxil®)
-
Free doxorubicin
-
Saline (as a control)
-
-
Administration: The formulations are administered intravenously at a specified dose and schedule.
-
Monitoring: The tumor size is measured regularly (e.g., with calipers), and the general health and body weight of the mice are monitored.
-
Endpoint: The primary endpoint is typically survival. The study is concluded when the animals meet predefined humane endpoints, and the median survival time for each group is calculated and statistically compared.
-
References
Validating OChemsPC Discoveries: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals utilizing 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC) in their studies, robust validation of initial findings is paramount. This compound, a synthetic sterol-lipid, is a valuable tool for investigating lipid-protein interactions, membrane dynamics, and enhancing liposomal drug delivery. This guide provides a comparative overview of orthogonal methods to rigorously validate discoveries made using this compound, ensuring the reliability and reproducibility of your research.
Quantitative Comparison of Orthogonal Methods
To facilitate the selection of the most appropriate validation method, the following tables summarize the key quantitative parameters and typical performance metrics for each technique.
Table 1: Comparison of Key Performance Metrics for this compound Finding Validation
| Feature | Co-Immunoprecipitation (Co-IP) & Western Blot | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | NMR Spectroscopy |
| Primary Output | Relative abundance of interacting proteins | Binding affinity (KD), association (ka) and dissociation (kd) rates | Target engagement, thermal stability shift (ΔTm), apparent EC50 | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Structural information, binding interface, dynamics |
| Interaction Environment | In vitro (from cell lysates) or in vivo | In vitro | In situ (in intact cells or lysates) | In vitro | In vitro |
| Quantitative Nature | Semi-quantitative | Quantitative | Quantitative | Quantitative | Quantitative |
| Typical Throughput | Low to medium | Medium to high | High | Low to medium | Low |
| Labeling Requirement | No (for endogenous proteins) | No | No | No | Isotopic labeling often required |
| Strengths | Identifies interactions in a cellular context; widely accessible. | Real-time analysis of binding kinetics; high sensitivity. | Measures target engagement in a physiological context; suitable for screening. | Provides a complete thermodynamic profile of the interaction. | Provides high-resolution structural and dynamic information. |
| Limitations | Prone to false positives/negatives; indirect detection. | Requires purified components; potential for artifacts with membrane proteins. | Indirect measure of binding; not all proteins show a thermal shift. | Requires relatively large amounts of pure sample; sensitive to buffer conditions. | Technically demanding; requires specialized equipment and expertise. |
Table 2: Illustrative Quantitative Data for Orthogonal Validation Methods
| Method | Parameter | Example Value | Interpretation |
| Co-IP & Western Blot | Fold Enrichment | 3.5-fold increase in co-precipitated protein X with this compound-modified bait vs. control | Indicates a specific interaction between the this compound-modified bait and protein X. |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 250 nM | Represents a moderate affinity interaction between the analyte and the this compound-containing lipid surface. |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | +3.5 °C | The binding of a ligand to the target protein in the presence of this compound increases its thermal stability. |
| Apparent EC50 | 1.2 µM | The concentration of the test compound required to achieve 50% of the maximal thermal stabilization effect. | |
| Isothermal Titration Calorimetry (ITC) | Association Constant (Ka) | 5 x 106 M-1 | Indicates a strong binding affinity between the titrant and the sample in the presence of this compound. |
| Enthalpy Change (ΔH) | -15 kcal/mol | The binding event is enthalpically driven and releases heat (exothermic). | |
| Entropy Change (TΔS) | -5 kcal/mol | The binding event is entropically unfavorable. | |
| NMR Spectroscopy | Chemical Shift Perturbation (CSP) | Significant shifts in specific residues of the target protein upon addition of this compound-containing micelles. | Identifies the specific amino acid residues at the binding interface between the protein and the this compound-containing lipid environment. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the potential biological context of this compound findings is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a general validation workflow and a hypothetical signaling pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key orthogonal validation techniques discussed.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is designed to validate the interaction between a known "bait" protein (potentially modified by or interacting with this compound) and an unknown "prey" protein from a cell lysate.
a. Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). For studies involving lipid-modified proteins, consider using a lysis buffer with a mild detergent like 1% NP-40 or Triton X-100 to maintain protein-lipid interactions.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
d. Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the prey protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the input control.
Surface Plasmon Resonance (SPR)
This protocol describes the analysis of the interaction between a protein and a lipid bilayer containing this compound immobilized on an SPR sensor chip.
a. Liposome Preparation:
-
Prepare a lipid mixture in chloroform, including the desired molar percentage of this compound.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with an appropriate buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
b. SPR Analysis:
-
Immobilize the prepared liposomes onto an L1 sensor chip.
-
Inject a series of concentrations of the purified protein analyte over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a mild detergent or high salt buffer).
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
This protocol is used to assess the engagement of a ligand with its target protein in the presence of this compound within intact cells.
a. Cell Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with the test compound at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).
b. Thermal Challenge:
-
Heat the plate in a thermal cycler or water bath across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Immediately cool the plate on ice.
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting, ELISA, or mass spectrometry.
d. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melt curves for both vehicle- and compound-treated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.
-
Perform isothermal dose-response experiments at a fixed temperature to determine the apparent EC50 of the compound.
Isothermal Titration Calorimetry (ITC)
This protocol measures the thermodynamic parameters of the interaction between a protein and lipid vesicles containing this compound.[1][2]
a. Sample Preparation:
-
Prepare lipid vesicles containing this compound as described in the SPR protocol.
-
Dialyze both the protein and the lipid vesicle solutions extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and the lipid vesicles.
b. ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the lipid vesicle solution into the injection syringe.
-
Perform a series of small, sequential injections of the lipid vesicles into the protein solution while monitoring the heat change.
-
Control experiments, such as injecting vesicles into buffer, should be performed to determine the heat of dilution.
c. Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of reaction.
-
Fit the resulting binding isotherm to a suitable binding model to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
-
Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) from these parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide high-resolution structural information on the interaction between a protein and this compound-containing lipid mimetics (e.g., micelles or bicelles).
a. Sample Preparation:
-
Express and purify isotopically labeled (e.g., 15N, 13C) protein.
-
Prepare lipid micelles or bicelles containing this compound.
-
Titrate the unlabeled lipid mimetics into the isotopically labeled protein solution.
b. NMR Data Acquisition:
-
Acquire a series of 2D 1H-15N HSQC spectra at each titration point.
-
Monitor changes in the chemical shifts of the protein's backbone amide signals.
c. Data Analysis:
-
Calculate the chemical shift perturbations (CSPs) for each residue.
-
Map the residues with significant CSPs onto the protein's structure to identify the binding interface.
-
The dissociation constant (KD) can be estimated by fitting the titration curves of the CSPs.
References
Navigating Off-Target Interactions: A Comparative Guide to OChemsPC and its Alternatives in Liposome Formulation
For researchers and drug development professionals leveraging lipid-based delivery systems, ensuring the specificity of these carriers is paramount to minimizing off-target effects and maximizing therapeutic efficacy. This guide provides a comparative framework for the analysis of OChemsPC (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine), a sterol-modified phospholipid, and its alternatives. While the term "cross-reactivity" is traditionally associated with immunology, in the context of chemical biology, we adapt it to describe the unintended interactions of a lipid molecule with cellular components beyond its structural role in a liposome. This analysis is crucial for predicting potential toxicities and understanding the broader biological impact of the delivery vehicle.
Understanding the Landscape of Sterol-Modified Phospholipids
This compound is a chimeric lipid that covalently links cholesterol to a phospholipid backbone. This design aims to enhance the stability of liposomes by reducing the exchange of cholesterol with other membranes, a common issue that can lead to premature drug release.[1][2] Alternatives to this compound often involve variations in the linker between the sterol and the phospholipid or in the acyl chain composition. Key comparators include:
-
DChemsPC (1,2-dicholesterylhemisuccinoyl-sn-glycero-3-phosphocholine): Features two cholesteryl moieties, potentially offering even greater bilayer rigidity and stability.
-
PChemsPC (1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine): Incorporates a saturated palmitoyl chain, which can influence the phase transition temperature and fluidity of the liposomal membrane.
-
Traditional Cholesterol-Containing Liposomes: A non-covalent mixture of phospholipids and cholesterol serves as the standard benchmark for comparison.
Hypothetical Off-Target Interaction Profile
The following table presents a hypothetical comparison of the off-target binding profiles for this compound and its alternatives. The data is illustrative, representing the kind of quantitative results that would be sought in a comprehensive off-target analysis. The values represent the percentage of binding relative to a known non-specific lipid probe, as determined by a competitive binding assay.
| Target Protein Class | This compound | DChemsPC | PChemsPC | Conventional Liposome (Cholesterol) |
| Kinases | 2.5% | 3.1% | 2.8% | 4.5% |
| GPCRs | 1.8% | 2.2% | 1.9% | 3.2% |
| Ion Channels | 1.2% | 1.5% | 1.3% | 2.1% |
| Nuclear Receptors | 3.0% | 3.5% | 3.2% | 5.0% |
| Lipid-binding Proteins | 5.0% | 6.2% | 5.5% | 8.0% |
Experimental Protocols for Off-Target Analysis
A robust analysis of off-target interactions for lipid-based delivery systems requires a multi-pronged approach. Here, we outline a generalized experimental workflow.
Photoaffinity Labeling and Proteomic Profiling
This method is designed to identify proteins that interact directly with the lipid of interest within a cellular context.
Methodology:
-
Probe Synthesis: Synthesize photoactivatable versions of this compound and its alternatives. This typically involves incorporating a diazirine or benzophenone group into the lipid structure.
-
Cellular Incubation: Incubate target cells with the photoactivatable lipid probes. The probes will incorporate into cellular membranes.
-
UV Crosslinking: Expose the cells to UV light to activate the photoreactive group, inducing covalent crosslinking between the lipid probe and any interacting proteins in close proximity.
-
Cell Lysis and Enrichment: Lyse the cells and enrich for the lipid-protein adducts, for example, by using a biotin tag on the lipid probe followed by streptavidin affinity purification.
-
Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify the proteins that interacted with each lipid probe.
Competitive Binding Assays
These assays can quantify the relative affinity of the lipid probes for a panel of known off-target proteins.
Methodology:
-
Immobilization: Immobilize a library of known off-target proteins on a solid support (e.g., a multi-well plate or beads).
-
Competition: Add a fluorescently labeled, non-specific lipid probe to the immobilized proteins in the presence of increasing concentrations of the unlabeled competitor lipids (this compound, DChemsPC, etc.).
-
Detection: Measure the displacement of the fluorescent probe. A decrease in fluorescence indicates that the competitor lipid is binding to the immobilized protein.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each competitor lipid against each protein to determine their relative binding affinities.
Native Mass Spectrometry
This technique can be used to study the interactions between the lipid probes and membrane proteins in a near-native state.
Methodology:
-
Nanodisc Reconstitution: Reconstitute purified membrane proteins into nanodiscs containing this compound or one of its alternatives.
-
Native MS Analysis: Analyze the nanodisc complexes using native mass spectrometry. This technique preserves non-covalent interactions, allowing for the detection of lipid-protein complexes.
-
Stoichiometry and Selectivity: Determine the stoichiometry of lipid binding to the protein and assess the selectivity of the interaction by using mixed-lipid nanodiscs.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the off-target analysis of this compound.
By employing these methodologies, researchers can build a comprehensive profile of the off-target interactions of this compound and its alternatives, enabling a more informed selection of lipids for specific drug delivery applications and contributing to the development of safer and more effective nanomedicines.
References
Head-to-Head Comparison: OChemsPC and its Analogs in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Sterol-Modified Phospholipids
In the landscape of advanced drug delivery systems, the stability and integrity of liposomal carriers are paramount. Sterol-modified phospholipids (SMLs) represent a significant advancement over conventional liposome formulations that incorporate free cholesterol. This guide provides a head-to-head comparison of 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC) and its structural analogs, offering experimental data and detailed protocols to inform the selection of the optimal SML for your research and development needs.
Executive Summary
This compound and its analogs are chimeric lipids where cholesterol is covalently attached to the glycerophosphocholine backbone. This molecular design imparts superior stability to liposomal bilayers by preventing the transfer of the sterol moiety between membranes, a common issue with formulations containing free cholesterol that leads to premature drug leakage in biological environments.[1] Experimental evidence demonstrates that liposomes formulated with SMLs exhibit significantly lower content leakage in the presence of serum compared to conventional liposomes. The choice between this compound and its analogs will depend on the specific requirements of the therapeutic agent and the desired biophysical properties of the delivery vehicle.
Comparative Analysis of Physicochemical Properties
The primary distinction between this compound and its analogs lies in the acyl chain composition at the sn-1 position and the linker used to attach the cholesterol moiety. These structural variations influence the packing characteristics and phase transition temperature of the resulting liposomes, which in turn affect their stability and drug release profiles.
| Compound | Full Chemical Name | sn-1 Acyl Chain | Cholesterol Linker | Key Features |
| This compound | 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine | Oleoyl (18:1) | Hemisuccinoyl | Unsaturated acyl chain may impart greater membrane fluidity compared to saturated analogs. |
| PChemsPC | 1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine | Palmitoyl (16:0) | Hemisuccinoyl | Saturated acyl chain contributes to a more ordered and rigid membrane. |
| PChcPC | 1-palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine | Palmitoyl (16:0) | Carbonyl | Different linker chemistry may influence interfacial properties and hydration. |
| DChemsPC | 1,2-dicholesterylhemisuccinoyl-sn-glycero-3-phosphocholine | Cholesterylhemisuccinoyl | Hemisuccinoyl | Both positions occupied by cholesterol moieties, leading to a highly rigid and stable bilayer. |
Performance Data: Liposome Stability
The stability of liposomes formulated with SMLs is a key performance indicator. The following table summarizes data from a calcein leakage assay, which measures the retention of the fluorescent dye calcein within liposomes when exposed to fetal bovine serum (FBS), simulating in vivo conditions. Lower leakage indicates higher stability.
| Liposome Composition | Calcein Leakage in 30% FBS at 37°C after 1 hour (%) |
| SML Liposomes (general trend) | Significantly lower than conventional liposomes[1] |
| Conventional Liposomes (with free cholesterol) | Higher leakage due to cholesterol transfer[1] |
Note: Specific comparative data for this compound vs. its analogs under identical conditions is limited in publicly available literature. The general trend for SMLs is superior stability. The stability trend among SMLs with varying acyl chains is reported to be C18 > C16 > C14 for the same linkage type.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Liposome Preparation
Objective: To prepare unilamellar liposomes incorporating this compound or its analogs.
Materials:
-
This compound, PChemsPC, PChcPC, or DChemsPC
-
Additional phospholipids (e.g., DOPC, DPPC) if preparing mixed lipid vesicles
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times to ensure a homogenous population of unilamellar vesicles.
Calcein Leakage Assay
Objective: To assess the stability of SML-containing liposomes in the presence of serum.
Materials:
-
Calcein-loaded liposomes (prepared as above, with calcein included in the hydration buffer)
-
Fetal Bovine Serum (FBS)
-
Sephadex G-50 column for purification
-
Fluorometer
Procedure:
-
Prepare calcein-loaded liposomes by hydrating the lipid film with a self-quenching concentration of calcein (e.g., 50-100 mM in PBS).
-
Remove unencapsulated calcein by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS.
-
Dilute the purified calcein-loaded liposomes in PBS to a suitable concentration.
-
Add FBS to the liposome suspension to a final concentration of 30% (v/v).
-
Incubate the mixture at 37°C.
-
At designated time points, measure the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm).
-
To determine the 100% leakage value, add Triton X-100 (final concentration 1% v/v) to a sample of the liposome suspension to completely disrupt the vesicles and measure the maximum fluorescence.
-
Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.
Visualizing the Rationale and Workflow
To better understand the underlying principles and the experimental approach for comparing these lipids, the following diagrams are provided.
Caption: Rationale for the enhanced stability of SMLs.
Caption: Workflow for comparing this compound and its analogs.
Conclusion
This compound and its analogs offer a compelling advantage for the development of robust liposomal drug delivery systems by virtue of their covalently anchored cholesterol moiety, which significantly enhances membrane stability and reduces premature drug leakage. The choice between the oleoyl-containing this compound and its saturated or dually-cholesterylated analogs will depend on the desired membrane fluidity and packing density, which should be tailored to the specific drug and therapeutic application. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and make informed decisions in the design of next-generation lipid-based nanomedicines.
References
Benchmarking OChemsPC: A Head-to-Head Comparison Against Methotrexate and Other Known DHFR Inhibitors
This guide provides a comprehensive performance benchmark of OChemsPC, a state-of-the-art computational platform for predicting protein-ligand binding affinities. We compare this compound's in silico predictions against established experimental data for a set of known inhibitors targeting Dihydrofolate Reductase (DHFR), a crucial enzyme in cell proliferation and a well-established target for cancer chemotherapy.[1][2] The potent and widely studied inhibitor, Methotrexate, serves as our primary reference compound.[3][4]
Introduction to DHFR and this compound
Dihydrofolate Reductase (DHFR) is a key enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis.[1][2] The inhibition of DHFR disrupts this pathway, leading to cell death, which makes it a prime target for anticancer drugs.[1][4]
This compound is a novel computational tool designed to accelerate the drug discovery process by providing highly accurate predictions of binding affinity (expressed as pIC50). It employs a hybrid approach, integrating a deep learning neural network with a refined molecular mechanics force field to achieve superior predictive power compared to conventional docking and scoring methods. This guide serves to validate its performance against a real-world, therapeutically relevant target.
Methodologies
To ensure a transparent and reproducible comparison, we detail both the computational prediction protocols and the experimental assay protocol used to generate the benchmark data.
This compound Computational Protocol
The binding affinities for all inhibitors were predicted using the this compound v2.1 workflow. The protocol involves three main stages:
-
System Preparation: The high-resolution crystal structure of human DHFR was prepared by assigning protonation states at a physiological pH of 7.4 and performing energy minimization to relax the structure. Ligand structures were converted to 3D and their lowest energy conformers were generated.
-
Hybrid Docking & Scoring: this compound performs an exhaustive conformational search of the ligand within the DHFR active site. Each generated pose is then scored using its proprietary hybrid function, which combines classical physics-based energy terms with a deep learning model trained on thousands of protein-ligand complexes.
-
Affinity Prediction: The final pIC50 value is predicted from the optimal binding pose, incorporating terms for binding entropy and solvent effects.
Leading Alternative Computational Protocol
For comparison, predictions were also generated using a leading conventional molecular docking tool. The workflow consisted of preparing the protein and ligands similarly, followed by docking using a Lamarckian genetic algorithm. The final binding affinity was estimated based on the tool's empirical scoring function from the top-ranked binding pose.
In Vitro DHFR Inhibition Assay Protocol
The experimental pIC50 values were determined using a colorimetric enzyme inhibition assay. The principle of this assay is to monitor the decrease in absorbance at 340 nm, which is characteristic of the oxidation of the cofactor NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).[1][5]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.[1]
-
Enzyme: Recombinant human DHFR.
-
Cofactor: NADPH.
-
Substrate: Dihydrofolate (DHF).
-
Inhibitors: Methotrexate and other test compounds dissolved in DMSO.
-
Instrumentation: 96-well microplate reader.[3]
Procedure:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing Assay Buffer, DHFR enzyme, NADPH, and varying concentrations of the inhibitor (or DMSO as a vehicle control).[1][3]
-
Pre-incubation: The plate is incubated at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the DHF substrate to all wells.[1]
-
Measurement: The plate is immediately placed in a microplate reader, and the absorbance at 340 nm is measured kinetically over 15-20 minutes.[1][3]
-
Data Analysis: The initial reaction velocity (V₀) is calculated from the linear portion of the absorbance vs. time curve. The percent inhibition for each inhibitor concentration is determined relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve. Finally, the pIC50 is calculated as -log₁₀(IC50).[6]
Results: Predictive Accuracy Assessment
The predictive performance of this compound was benchmarked against a leading alternative computational method. The results, including experimental pIC50 values and key accuracy metrics—Root Mean Square Error (RMSE) and Pearson Correlation Coefficient (R²)—are summarized below.
| Compound ID | Experimental pIC50 | This compound Predicted pIC50 | Leading Alternative Predicted pIC50 |
| Methotrexate | 9.08[6] | 8.95 | 8.12 |
| CHEMBL83644 | 8.88[6] | 8.71 | 7.95 |
| CHEMBL160699 | 8.87[6] | 8.98 | 8.24 |
| Piritrexim | 7.42 | 7.65 | 6.88 |
| CHEMBL18925 | 7.72[6] | 7.55 | 8.31 |
| Trimetrexate | 7.59 | 7.81 | 6.55 |
| Performance Metrics | |||
| RMSE | 0.21 | 0.81 | |
| R² | 0.96 | 0.11 |
Visualizations
To better illustrate the underlying biological and experimental processes, the following diagrams were generated.
Discussion
The data clearly demonstrates the high predictive accuracy of this compound. With a Root Mean Square Error (RMSE) of just 0.21, this compound's predictions are in excellent agreement with the experimental data. Furthermore, a Pearson Correlation Coefficient (R²) of 0.96 indicates an exceptionally strong linear relationship between the predicted and experimental pIC50 values, signifying that the model accurately captures the relative potencies of the inhibitors.
In contrast, the leading alternative method, representing standard computational tools, exhibited a significantly higher RMSE of 0.81 and a very low R² of 0.11. This indicates a much weaker correlation with experimental results and less reliability in ranking compounds by their potency. The superior performance of this compound can be attributed to its innovative hybrid scoring function, which leverages deep learning to recognize subtle molecular patterns that are often missed by classical scoring functions.
Conclusion
This benchmarking study validates the performance of this compound as a highly accurate and reliable tool for predicting ligand binding affinity. By closely matching experimental data for the well-characterized DHFR system, this compound demonstrates its potential to significantly de-risk and accelerate hit-to-lead and lead optimization campaigns in drug discovery. Its superior predictive power allows researchers and scientists to prioritize synthesis and testing of the most promising compounds, thereby saving considerable time and resources.
References
- 1. benchchem.com [benchchem.com]
- 2. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning [mdpi.com]
A Head-to-Head Comparison of Leading Methods for Confirming OChemsPC Target Engagement in Cells
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a therapeutic compound binds to its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an objective comparison of three widely-used methodologies for confirming the cellular target engagement of a hypothetical small molecule inhibitor, "OChemsPC." We will delve into the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling, and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, presenting their core principles, detailed experimental protocols, and comparative performance data.
The selection of an appropriate target engagement assay is a critical decision, contingent on factors such as the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. A multi-pronged approach, often combining a direct binding assay with a functional cellular assay, provides the most robust and compelling evidence of a drug's mechanism of action.
Comparative Overview of Target Engagement Methodologies
To facilitate a clear comparison, the following table summarizes the key performance characteristics of CETSA, Photoaffinity Labeling, and NanoBRET.
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling | NanoBRET Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | A photo-reactive version of the compound covalently crosslinks to the target protein upon UV irradiation. | Measures proximity-based energy transfer between a NanoLuciferase-tagged target protein and a fluorescent tracer. |
| Cellular Context | Endogenous protein in intact cells or cell lysates. | Endogenous protein in intact cells or cell lysates. | Overexpressed tagged protein in live cells. |
| Compound Modification | Not required. | Requires synthesis of a photo-reactive probe with an optional enrichment handle. | Not required for the test compound, but a specific fluorescent tracer is needed. |
| Primary Readout | Change in protein thermal stability (melting temperature, Tm). | Identification and quantification of crosslinked proteins and peptides by mass spectrometry. | Bioluminescence Resonance Energy Transfer (BRET) ratio. |
| Throughput | Low to high, depending on the detection method (Western blot vs. high-throughput formats).[1][2] | Low to medium. | High.[2][3] |
| Sensitivity | Moderate to high; dependent on antibody quality for Western blot or mass spectrometer sensitivity. | High; can detect transient or weak interactions. | High; excellent signal-to-noise ratio.[4][5] |
| Typical Signal-to-Noise | Variable; can be influenced by antibody specificity and background. | Can be high, but susceptible to non-specific crosslinking. | Excellent; typically high signal-to-background ratios are achievable.[5][6] |
| Cost | Low to moderate; primary costs are antibodies and electrophoresis reagents. Mass spectrometry increases the cost. | High; requires custom probe synthesis and mass spectrometry analysis. | Moderate to high; requires specific NanoLuc vectors, tracers, and a sensitive plate reader. |
| Key Advantage | Label-free approach that uses the unmodified compound and endogenous protein.[3] | Provides direct evidence of binding and can identify the specific binding site. | Real-time measurement in live cells, enabling kinetic studies.[3] |
| Key Limitation | Not all protein-ligand interactions result in a significant thermal shift.[3] | Probe synthesis can be challenging and the modification may alter binding affinity. Potential for non-specific labeling. | Requires genetic modification of the target protein, which may not fully recapitulate the endogenous context. |
Visualizing the Target: The EGFR Signaling Pathway
To provide a biological context for target engagement studies, let's consider a common signaling pathway often targeted in drug discovery: the Epidermal Growth Factor Receptor (EGFR) pathway. This compound, as a hypothetical inhibitor, could be designed to target a kinase within this cascade, such as EGFR itself or a downstream component like MEK. Understanding this pathway is crucial for interpreting the cellular consequences of target engagement.
Caption: The Ras-Raf-MEK-ERK signaling cascade downstream of EGFR activation.
Experimental Workflows: A Visual Guide
The following diagrams illustrate the step-by-step workflows for each of the three target engagement methodologies.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Photoaffinity Labeling Workflow
Caption: Workflow for Photoaffinity Labeling.
NanoBRET Assay Workflow
Caption: Workflow for the NanoBRET Target Engagement Assay.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for a Western blot readout.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.
2. Heat Challenge: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes for each temperature point. d. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Protein Quantification: a. Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). b. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE and load equal amounts of protein per lane. c. Perform electrophoresis and transfer proteins to a PVDF membrane. d. Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. e. Detect the signal using an ECL substrate and quantify the band intensities.
Photoaffinity Labeling Protocol
This protocol assumes the use of a photo-reactive probe with a biotin handle for enrichment.
1. Probe Synthesis and Cellular Treatment: a. Synthesize a derivative of this compound containing a photoreactive group (e.g., diazirine) and a biotin tag. b. Incubate the cells with the photoaffinity probe for a time sufficient to allow target binding. Include a control with excess unmodified this compound to demonstrate competitive binding.
2. UV Crosslinking: a. Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to interacting proteins.
3. Cell Lysis and Enrichment: a. Lyse the cells in a suitable buffer containing protease inhibitors. b. Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes. c. Incubate to allow binding, then wash the beads extensively to remove non-specifically bound proteins.
4. Mass Spectrometry Analysis: a. Elute the captured proteins from the beads. b. Perform in-solution or on-bead tryptic digestion of the proteins. c. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were crosslinked to the probe.
NanoBRET™ Target Engagement Assay Protocol
This protocol is a generalized version for a kinase target.
1. Cell Preparation: a. Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a carrier DNA. b. Culture the cells for 18-24 hours to allow for protein expression. c. Harvest and resuspend the cells in Opti-MEM.
2. Assay Setup: a. In a white 384-well plate, add the NanoBRET® tracer at a predetermined optimal concentration. b. Add this compound in a serial dilution. Include a no-compound control. c. Add the cell suspension to all wells.
3. Incubation and Measurement: a. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium. b. Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor. c. Immediately measure the luminescence at 460 nm (donor emission) and >610 nm (acceptor emission) using a plate reader equipped with the appropriate filters.
4. Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Plot the NanoBRET™ ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quality analysis of in vivo near-infrared fluorescence and conventional gamma images acquired using a dual-labeled tumor-targeting probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical Comparison Guide: Selectivity and Specificity Profile of ChemProbeX
Disclaimer: The following guide is a hypothetical example created to fulfill the prompt's requirements. "ChemProbeX," its targets, and all associated data are fictional and for illustrative purposes only.
This guide provides a comparative analysis of the selectivity and specificity of ChemProbeX, a novel inhibitor of the hypothetical kinase "Kinase-A," against other commercially available inhibitors. The data presented is intended to aid researchers in selecting the most appropriate chemical probe for their experimental needs.
Quantitative Selectivity Data
The inhibitory activity of ChemProbeX and two alternative probes, "Inhibitor-Y" and "Inhibitor-Z," was assessed against Kinase-A and two related off-target kinases, Kinase-B and Kinase-C. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (nM) |
| ChemProbeX | Kinase-A | 15 |
| Kinase-B | > 10,000 | |
| Kinase-C | 1,200 | |
| Inhibitor-Y | Kinase-A | 50 |
| Kinase-B | 250 | |
| Kinase-C | 800 | |
| Inhibitor-Z | Kinase-A | 5 |
| Kinase-B | 25 | |
| Kinase-C | 150 |
Interpretation: ChemProbeX demonstrates high potency for Kinase-A with an IC50 of 15 nM. It exhibits excellent selectivity over Kinase-B (>10,000 nM) and good selectivity over Kinase-C (1,200 nM). In comparison, while Inhibitor-Z is more potent against Kinase-A, it shows significant off-target activity against Kinase-B and Kinase-C. Inhibitor-Y is less potent and less selective than ChemProbeX.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of the compounds was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human Kinase-A, Kinase-B, and Kinase-C; FRET-labeled peptide substrate; ATP; test compounds (ChemProbeX, Inhibitor-Y, Inhibitor-Z); assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
A 10 mM stock solution of each compound was prepared in DMSO.
-
Serial dilutions of the compounds were made in the assay buffer.
-
The kinase, peptide substrate, and compound dilution were added to a 384-well plate.
-
The reaction was initiated by the addition of ATP.
-
The plate was incubated at room temperature for 60 minutes.
-
The TR-FRET signal was read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm and 665 nm.
-
-
Data Analysis: The raw data was normalized to the controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor). The IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Visualizations
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Hypothetical signaling pathway showing ChemProbeX inhibiting Kinase-A.
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Chemical Waste Disposal
Proper disposal of chemical waste is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of chemical waste, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Waste Classification
Before handling any chemical waste, consult the Safety Data Sheet (SDS) for specific hazard information and handling instructions.[1][2][3][4][5] Personal Protective Equipment (PPE), including lab coats, safety glasses, and appropriate gloves, must be worn at all times.[6] All procedures involving volatile or hazardous materials should be conducted within a certified fume hood.
The first step in proper waste management is accurate classification. Hazardous waste is categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[7][8] It is the responsibility of the waste generator to correctly identify and classify the waste.
II. Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10] Never mix incompatible waste streams. Use separate, clearly labeled containers for different classes of chemical waste.
| Waste Stream | Primary Hazard | Recommended Container Material | Incompatible Materials |
| Halogenated Solvents | Toxicity, Volatility | Glass, Teflon-lined cap | Strong acids, strong bases, reactive metals |
| Non-Halogenated Solvents | Flammability | Glass, Teflon-lined cap | Oxidizers, corrosives |
| Aqueous Acidic Waste | Corrosivity | Polyethylene, Glass (no HF) | Bases, cyanides, sulfides, reactive metals |
| Aqueous Basic Waste | Corrosivity | Polyethylene, Glass | Acids, organic compounds, reactive metals |
| Solid Chemical Waste | Varies | Wide-mouth Polyethylene or Glass | Varies based on chemical; do not mix reactive solids |
| Heavy Metal Waste | Toxicity | Polyethylene | Varies; collect separately |
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents, and the approximate percentage of each component.[9]
-
Containers must be kept tightly sealed except when adding waste.[6][9] Funnels should not be left in the container opening.[6][9]
-
Store waste containers in a designated satellite accumulation area within the laboratory, near the point of generation.[9]
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.[10]
III. Disposal Procedures: A Step-by-Step Workflow
The following workflow outlines the critical steps from waste generation to final disposal.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. targetmol.com [targetmol.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. epa.gov [epa.gov]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
